molecular formula C20H25B B1338572 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl CAS No. 70728-89-1

2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl

Cat. No.: B1338572
CAS No.: 70728-89-1
M. Wt: 345.3 g/mol
InChI Key: OPPSYCGZHQVDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl is a useful research compound. Its molecular formula is C20H25Br and its molecular weight is 345.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-tert-butyl-1-(4-tert-butylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25Br/c1-19(2,3)15-9-7-14(8-10-15)17-12-11-16(13-18(17)21)20(4,5)6/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPSYCGZHQVDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501857
Record name 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70728-89-1
Record name 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,4'-bis(1,1-dimethylethyl)-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.283.827
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl" CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl is a sterically hindered biaryl compound. Its structural characteristics, particularly the presence of bulky tert-butyl groups and a reactive bromine atom, make it a valuable precursor and building block in organic synthesis. This technical guide provides a comprehensive overview of its properties, a detailed representative synthetic protocol, and its applications, with a focus on its role in the development of specialized ligands for catalysis.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 1: General and Physical Properties

PropertyValueSource
CAS Number 70728-89-1
Molecular Formula C₂₀H₂₅Br
Appearance Solid-
Melting Point 89.4-90.9 °C-

Table 2: Molecular and Spectroscopic Properties

PropertyValueSource
Molecular Weight 345.33 g/mol
¹H NMR (CDCl₃, 600 MHz) δ 7.68 (d, J = 6.0 Hz), 7.39 (dd, J = 6.0 Hz), 1.38 (s, 18H)-
¹³C NMR --

Synthesis: A Representative Experimental Protocol

Reaction Scheme:

(4-tert-butylphenyl)boronic acid + 1-bromo-2-iodo-4,4'-di-tert-butylbenzene → this compound

Materials and Reagents:

  • (4-tert-butylphenyl)boronic acid

  • 1-Bromo-2-iodo-4,4'-di-tert-butylbenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-tert-butylphenyl)boronic acid (1.2 equivalents), 1-bromo-2-iodo-4,4'-di-tert-butylbenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in toluene.

  • Inert Atmosphere: Purge the reaction flask with argon or nitrogen for 15-20 minutes to create an inert atmosphere.

  • Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and water to the reaction flask, followed by the addition of the prepared palladium catalyst solution.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in Research and Development

The primary application of this compound lies in its use as a precursor for the synthesis of bulky phosphine ligands. The steric hindrance provided by the tert-butyl groups is a critical feature in designing ligands that enhance the efficiency and selectivity of various catalytic reactions.

Ligand Synthesis for Cross-Coupling Reactions

The bromine atom on the biphenyl backbone serves as a handle for the introduction of a phosphine group, typically through lithiation followed by reaction with a chlorophosphine. The resulting phosphine ligands are instrumental in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Experimental Workflow: Synthesis of this compound via Suzuki Coupling

The following diagram illustrates the logical workflow for the synthesis of the title compound.

Suzuki_Coupling_Workflow reagents Starting Materials: (4-tert-butylphenyl)boronic acid 1-Bromo-2-iodo-4,4'-di-tert-butylbenzene reaction Suzuki-Miyaura Cross-Coupling reagents->reaction catalyst Catalyst System: Pd(OAc)₂ + PPh₃ Base: K₂CO₃ catalyst->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a key intermediate in modern organic synthesis. Its well-defined properties and reactivity make it an essential building block for the development of sophisticated ligands used in catalysis. The synthetic route via Suzuki-Miyaura coupling is a robust method for its preparation, enabling its application in the synthesis of high-value compounds for the pharmaceutical and materials science industries. Further research into the applications of its derivatives is likely to uncover new catalytic systems with enhanced performance.

Physical and chemical properties of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. This sterically hindered biaryl compound is a valuable building block in organic synthesis, particularly as a ligand precursor for cross-coupling reactions and in the development of therapeutic agents.

Core Physical and Chemical Properties

This compound is a solid at room temperature. Its bulky tert-butyl groups significantly influence its solubility and reactivity, providing steric hindrance that can be advantageous in catalytic applications.

PropertyValueSource
CAS Number 70728-89-1[1]
Molecular Formula C₂₀H₂₅Br[1]
Molecular Weight 345.33 g/mol
IUPAC Name 2-bromo-4-tert-butyl-1-(4-tert-butylphenyl)benzene[2]
Melting Point 89.4-90.9 °C[1]
Boiling Point Not experimentally determined. Predicted for the related compound 2-bromo-4-tert-butylphenol: 113°C/9mmHg.
Density Predicted: 1.134±0.06 g/cm³[1]
Solubility Soluble in many organic solvents such as ethanol, chloroform, and methanol.[3]
Physical Form Solid[4][5]
Purity Commercially available in 98% or 99% purity.

Synthesis of this compound

The primary synthetic route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This powerful method forms a carbon-carbon bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2-bromo-4-tert-butylphenol (as a precursor to the required aryl halide) and 4-tert-butylphenylboronic acid.

Step 1: Synthesis of the Aryl Halide Precursor (Illustrative)

The starting aryl halide can be prepared from commercially available 2-bromo-4-tert-butylphenol. The phenolic hydroxyl group would first need to be converted to a more suitable leaving group for the Suzuki coupling, such as a triflate.

Step 2: Suzuki-Miyaura Coupling Reaction

Materials:

  • Aryl halide precursor from Step 1 (1.0 equiv)

  • 4-tert-butylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a round-bottom flask, add the aryl halide precursor, 4-tert-butylphenylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Add a 3:1 mixture of toluene and water.

  • Add sodium carbonate to the mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

G Synthesis Workflow A Starting Materials: 2-bromo-4-tert-butylphenol derivative 4-tert-butylphenylboronic acid B Suzuki-Miyaura Coupling - Pd(OAc)2/PPh3 catalyst - Na2CO3 base - Toluene/Water solvent - Heat A->B C Workup - Extraction with Ethyl Acetate - Washing with Brine - Drying B->C D Purification - Flash Column Chromatography C->D E Final Product: This compound D->E G Simplified PRMT5 Signaling in Cancer PRMT5 PRMT5 Histones Histone Methylation PRMT5->Histones methylates EGFR_Akt EGFR/Akt Pathway PRMT5->EGFR_Akt activates TumorSuppressors Tumor Suppressor Genes (e.g., RB family) Histones->TumorSuppressors represses transcription Proliferation Cell Proliferation and Survival TumorSuppressors->Proliferation inhibits EGFR_Akt->Proliferation promotes Inhibitor Derivative of This compound Inhibitor->PRMT5 inhibits

References

Synthesis of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl, a substituted biphenyl derivative with potential applications in organic synthesis and materials science. The document details two primary synthetic strategies: a regioselective Suzuki-Miyaura coupling and a directed ortho-bromination approach. Detailed experimental protocols, data tables, and process visualizations are provided to assist researchers in the practical synthesis of this compound.

Introduction

Substituted biphenyls are a critical class of compounds in medicinal chemistry and materials science due to their unique structural and electronic properties. The target molecule, this compound, features bulky tert-butyl groups that can influence its conformational behavior and a bromine atom that serves as a versatile handle for further chemical transformations. This guide outlines two robust synthetic methodologies for its preparation.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[1] This approach leverages the differential reactivity of a dihalogenated aromatic precursor, specifically 1-bromo-4-tert-butyl-2-iodobenzene, reacting it with 4-tert-butylphenylboronic acid. The carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium catalyst than the carbon-bromine bond, allowing for a regioselective coupling.[2]

Reaction Pathway

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A 1-Bromo-4-tert-butyl-2-iodobenzene E This compound A->E Suzuki Coupling B 4-tert-Butylphenylboronic acid B->E C Pd(PPh₃)₄, Base (e.g., K₂CO₃) C->E D Solvent (e.g., Dioxane/H₂O) D->E

Caption: Suzuki-Miyaura coupling pathway for the synthesis of the target biphenyl.

Experimental Protocol

This protocol is based on general procedures for selective Suzuki-Miyaura couplings of dihalogenated arenes.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromo-4-tert-butyl-2-iodobenzene (1.0 equiv), 4-tert-butylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv). Subsequently, add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Quantitative Data
ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 1 mmol scale)
1-Bromo-4-tert-butyl-2-iodobenzene1.0339.01339 mg
4-tert-Butylphenylboronic acid1.2178.05214 mg
Potassium Carbonate (K₂CO₃)2.0138.21276 mg
Pd(PPh₃)₄0.031155.5735 mg
1,4-Dioxane-88.114 mL
Water-18.021 mL
Expected Yield-345.32Variable, typically 70-90%

Route 2: Regioselective Bromination

An alternative approach is the direct bromination of the readily available 4,4'-di-tert-butylbiphenyl. Achieving regioselectivity for the 2-position is crucial and can be challenging. Directed ortho-metalation (DoM) followed by bromination is a potential strategy to achieve this selectivity.[3] However, a simpler approach involving electrophilic aromatic substitution with a suitable brominating agent under controlled conditions might also be feasible, though it may lead to a mixture of isomers requiring careful purification.

Reaction Pathway (Directed Ortho-Metalation)

Directed_Bromination cluster_reactants Reactants cluster_conditions Reaction Conditions A 4,4'-di-tert-Butylbiphenyl D This compound A->D Directed Ortho-Metalation and Bromination B 1. Strong Base (e.g., n-BuLi/TMEDA) 2. Brominating Agent (e.g., C₂Br₂F₄) B->D C Solvent (e.g., THF) C->D

Caption: Directed ortho-metalation and bromination of 4,4'-di-tert-butylbiphenyl.

Experimental Protocol (Hypothetical Directed Bromination)

This protocol is a hypothetical adaptation based on general directed ortho-metalation procedures.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 4,4'-di-tert-butylbiphenyl (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv) followed by the dropwise addition of n-butyllithium (n-BuLi, 1.1 equiv) while maintaining the temperature at -78 °C. Stir the mixture for 2-4 hours at this temperature to allow for ortho-lithiation.

  • Bromination: Slowly add a solution of a suitable brominating agent, such as 1,2-dibromotetrafluoroethane (C₂Br₂F₄), in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to stir for an additional 1-2 hours at -78 °C.

  • Quenching and Workup: Slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product will likely contain unreacted starting material and potentially other isomers. Purification by column chromatography or recrystallization will be necessary to isolate the desired this compound.

Quantitative Data
ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 1 mmol scale)
4,4'-di-tert-Butylbiphenyl1.0266.46266 mg
n-Butyllithium (n-BuLi)1.164.060.44 mL of 2.5 M solution in hexanes
TMEDA1.2116.240.18 mL
1,2-Dibromotetrafluoroethane1.2259.82312 mg
Anhydrous THF-72.1110 mL
Expected Yield-345.32Variable, highly dependent on reaction optimization

Summary and Outlook

This guide has detailed two viable synthetic routes for this compound. The Suzuki-Miyaura coupling offers a more controlled and predictable approach to the target molecule, leveraging the differential reactivity of a dihaloarene. The directed ortho-bromination presents a more direct but potentially less selective alternative that may require more extensive optimization and purification. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory.

Safety Precautions: Both synthetic routes involve hazardous materials. Organolithium reagents like n-BuLi are pyrophoric and must be handled under a strict inert atmosphere. Palladium catalysts and halogenated compounds should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

Spectroscopic and Synthetic Profile of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. The information is intended to support research and development activities where this compound is of interest.

Core Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) and crystallographic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data
Parameter ¹H NMR (CDCl₃, 600 MHz) ¹³C NMR
Chemical Shift (δ)7.68 ppm (d, J = 6.0 Hz)Not explicitly provided
7.39 ppm (dd, J = 6.0 Hz)
1.38 ppm (s, 18H)
Note: Detailed ¹³C NMR chemical shift values were not available in the searched literature. The provided ¹H NMR data is sourced from BenchChem.[1]
Table 2: Crystallographic Parameters
Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 9.6579 Å, b = 11.798 Å, c = 12.216 Å
Dihedral Angle (Biphenyl)85.05°
Halogen BondingBr···C (3.45 Å)
This data indicates significant steric hindrance introduced by the bromine atom, leading to a large dihedral angle between the phenyl rings.[1]

Infrared (IR) and Mass Spectrometry (MS) Data: Comprehensive experimental IR and MS data for this compound were not found in the reviewed literature.

Experimental Protocols: Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The synthesis involves the coupling of 1-bromo-2-iodo-4-tert-butylbenzene with 4-tert-butylphenylboronic acid.

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions A 1-Bromo-2-iodo-4-tert-butylbenzene D This compound A->D B 4-tert-butylphenylboronic acid B->D C Pd(OAc)₂ (catalyst) SPhos (ligand) K₃PO₄ (base) Toluene/Water (solvent) C->D Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a general procedure based on established Suzuki-Miyaura coupling methodologies.

Materials:

  • 1-bromo-2-iodo-4-tert-butylbenzene (1.0 equiv)

  • 4-tert-butylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene, degassed

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-bromo-2-iodo-4-tert-butylbenzene, 4-tert-butylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Add degassed toluene and degassed water (typically in a 10:1 ratio) to the flask via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 2-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add water to the reaction mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow Diagram

G General Experimental Workflow for Suzuki-Miyaura Synthesis A Reaction Setup (Inert Atmosphere) B Addition of Reactants, Catalyst, Ligand, Base A->B C Addition of Degassed Solvents B->C D Heating and Stirring (100 °C, 2-24h) C->D E Reaction Monitoring (TLC/GC-MS) D->E F Work-up (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, etc.) G->H

Caption: A stepwise representation of the experimental workflow for the synthesis and purification.

Concluding Remarks

This guide provides the currently available spectroscopic data for this compound and a detailed, plausible protocol for its synthesis via Suzuki-Miyaura cross-coupling. The lack of comprehensive experimental IR and MS data in the public domain highlights an area for future research. The provided synthetic route is based on well-established and versatile methodology, offering a reliable starting point for the preparation of this compound in a laboratory setting. Researchers are advised to adapt and optimize the protocol based on their specific experimental conditions and available resources.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. Due to the absence of direct experimental data for this specific compound in the reviewed literature, this guide extrapolates its structural characteristics based on comprehensive studies of closely related analogues, including ortho-monobrominated biphenyls and di-tert-butyl substituted biphenyls. The document outlines the predicted influence of the ortho-bromo substituent and the para-tert-butyl groups on the dihedral angle and rotational energy barrier of the biphenyl core. Furthermore, it details standardized experimental and computational protocols for the conformational analysis of biphenyl derivatives, offering a framework for future empirical studies. All quantitative data from analogous compounds are presented in structured tables for comparative analysis.

Introduction

Biphenyl and its derivatives are a cornerstone in medicinal chemistry, materials science, and organic synthesis, owing to their unique structural and electronic properties. The rotational isomerism, or atropisomerism, arising from hindered rotation about the central C-C single bond, is a critical determinant of a biphenyl derivative's biological activity and material properties. The conformation of the biphenyl scaffold, defined by the dihedral angle between the two phenyl rings, is profoundly influenced by the nature and position of its substituents.

This guide focuses on the predicted molecular structure and conformation of this compound. The presence of a bulky bromine atom in the ortho position and two sterically demanding tert-butyl groups in the para positions suggests a significantly twisted conformation. Understanding these conformational preferences is crucial for rational drug design and the development of novel materials.

Predicted Molecular Structure and Conformation

The primary determinant of the conformation of substituted biphenyls is the steric hindrance between the ortho substituents.[1] In the case of this compound, the ortho-bromine atom forces the two phenyl rings to adopt a non-planar arrangement to minimize van der Waals repulsion. Studies on 2-halobiphenyls have shown that the dihedral angle is significantly influenced by the size of the halogen atom.[2]

The tert-butyl groups at the para positions do not directly interact with the ortho substituent to increase steric strain. However, their large size can influence the overall electronic distribution and packing in the solid state.[3] Ab initio calculations on 4,4'-Di(tert)-butyl-biphenyl have shown energy minima at dihedral angles of approximately 42° and 138°.[4]

Considering the steric demand of the ortho-bromine atom, the dihedral angle of this compound is expected to be larger than that of unsubstituted biphenyl (which has a dihedral angle of about 45° in the gas phase) and likely falls in the range observed for other 2-substituted biphenyls.[1]

Predicted Dihedral Angle and Rotational Barrier

The rotation around the central C-C bond is hindered by the steric clash between the ortho-bromine and the ortho-hydrogen on the adjacent ring. This creates a significant energy barrier to rotation. The rotational barriers in biphenyls with a single ortho-substituent have been determined by dynamic NMR spectroscopy.[5] Based on these studies, the rotational energy barrier for this compound is anticipated to be substantial, leading to conformationally stable atropisomers at room temperature.

Quantitative Data from Analogous Compounds

The following tables summarize key conformational data from studies on related biphenyl derivatives, providing a basis for the predictions made for this compound.

Table 1: Dihedral Angles of Substituted Biphenyls

CompoundSubstituentsDihedral Angle (°)Method
BiphenylNone~45Gas Phase Electron Diffraction
2-Bromobiphenyl2-BrNot explicitly found, but expected to be >45°-
4,4'-Di(tert)-butyl-biphenyl4,4'-di-tBu42 and 138Ab initio calculation[4]
2,2'-Dihalogen Biphenyls2,2'-di-F57.9 and 128.9B3LYP/6-311+G*[6]
2,2'-di-Cl~70X-ray Crystallography
2,2'-di-Br~75X-ray Crystallography

Table 2: Rotational Energy Barriers of Substituted Biphenyls

CompoundSubstituentsRotational Barrier (kcal/mol)Method
BiphenylNone~1.5Experimental
2-Methylbiphenyl2-Me7-10Dynamic NMR[7]
2,2'-Dimethylbiphenyl2,2'-di-Me~15Dynamic NMR[6]
2,2'-Bis(trifluoromethyl)biphenyl2,2'-di-CF3>20Dynamic Gas Chromatography[8]

Experimental Protocols for Conformational Analysis

The definitive determination of the molecular structure and conformation of this compound would require experimental studies. The following are detailed methodologies for key experiments.

Single-Crystal X-ray Crystallography

This technique provides the most precise information about the solid-state conformation, including bond lengths, bond angles, and the dihedral angle.

Protocol:

  • Crystal Growth: Obtain single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[9] This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, hexane, or a mixture).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a diffractometer.[9] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the diffraction pattern is recorded by a detector.[10]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density.[9] This model is refined against the experimental data to yield the final atomic coordinates, bond lengths, angles, and the dihedral angle of the biphenyl core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the solution-state conformation.

Protocol:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H and ¹³C NMR: Acquire standard 1D ¹H and ¹³C NMR spectra to assign the chemical shifts of all protons and carbons in the molecule.

  • NOESY Experiment: Perform a 2D NOESY experiment. The cross-peaks in a NOESY spectrum indicate through-space proximity between protons. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons. By analyzing the NOE correlations between protons on the two different phenyl rings, particularly between the ortho-protons/substituents, the preferred solution-state conformation and the approximate dihedral angle can be inferred.[11]

  • Dynamic NMR (DNMR): To determine the rotational energy barrier, variable temperature NMR experiments can be conducted. By monitoring the coalescence of signals from the non-equivalent ortho-protons or other suitable reporter groups at different temperatures, the rate of rotation and the activation energy for interconversion can be calculated.[5]

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for predicting and corroborating experimental findings.

Protocol:

  • Model Building: Construct a 3D model of the this compound molecule.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. For biphenyls, this typically involves rotating one phenyl ring relative to the other in small increments (e.g., 10-15 degrees) and performing a geometry optimization at each step.

  • Geometry Optimization and Frequency Calculation: Perform full geometry optimizations of the identified minima and transition states using a suitable level of theory (e.g., B3LYP with a basis set like 6-311+G(d,p)).[6] Frequency calculations should be performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Energy Profile: Plot the relative energy as a function of the dihedral angle to visualize the rotational energy profile and determine the energy barriers between conformers.

Visualizations

Logical Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a substituted biphenyl derivative.

Conformational_Analysis_Workflow Workflow for Conformational Analysis of Biphenyl Derivatives cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Target Biphenyl Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification XRay Single-Crystal X-ray Crystallography Purification->XRay NMR NMR Spectroscopy (1D, 2D NOESY, DNMR) Purification->NMR DFT DFT/Ab Initio Calculations Purification->DFT StructureElucidation Structure Elucidation XRay->StructureElucidation NMR->StructureElucidation ConformationalSearch Conformational Search & Energy Profile DFT->ConformationalSearch ConformationalPrediction Conformational Prediction & Correlation ConformationalSearch->ConformationalPrediction StructureElucidation->ConformationalPrediction

Caption: A logical workflow for the conformational analysis of biphenyls.

Conclusion

While direct experimental data for this compound is currently lacking, a robust prediction of its molecular structure and conformation can be made based on the extensive literature on analogous substituted biphenyls. The presence of the ortho-bromine substituent is expected to induce a significant twist in the biphenyl core, resulting in a large dihedral angle and a substantial barrier to rotation. The para-tert-butyl groups, while not directly contributing to the steric hindrance around the biphenyl linkage, will influence the molecule's overall shape and electronic properties. The experimental and computational protocols detailed in this guide provide a clear roadmap for future studies to definitively characterize the conformational landscape of this and other complex biphenyl derivatives, which is of paramount importance for their application in drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl is a brominated aromatic hydrocarbon. Its structure, characterized by a biphenyl core and two bulky, non-polar tert-butyl groups, dictates its solubility profile. This document provides an in-depth analysis of its expected solubility in common organic solvents, based on the principle of "like dissolves like." Furthermore, a detailed experimental protocol is presented to enable researchers to determine the precise quantitative solubility of this compound. This guide is intended to be a valuable resource for scientists working with this compound in synthesis, purification, formulation, and various research applications.

Predicted Solubility Profile

The solubility of a compound is largely governed by its polarity and the polarity of the solvent. This compound is a predominantly non-polar molecule. The biphenyl rings and the tert-butyl groups are hydrophobic. The single bromine atom introduces a slight degree of polarity, but the overall character of the molecule is non-polar. Based on this, a qualitative solubility profile can be predicted.

Similar non-polar aromatic hydrocarbons, such as biphenyl and tert-butylbenzene, are known to be soluble in a range of organic solvents and insoluble in water.[1][2][3][4] Biphenyl, for instance, is soluble in solvents like benzene, toluene, and hexane.[1] tert-Butylbenzene is miscible with many organic solvents.[4] Therefore, it is anticipated that this compound will exhibit a similar solubility pattern.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, BenzeneSolubleThe non-polar nature of these solvents will effectively solvate the non-polar biphenyl and tert-butyl moieties of the molecule.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl AcetateSoluble to Moderately SolubleThese solvents possess sufficient non-polar character to dissolve the compound. The slight polarity of the solvents may enhance solubility compared to purely non-polar solvents.
Polar Protic Methanol, EthanolSparingly Soluble to InsolubleThe highly polar nature of these solvents, dominated by hydrogen bonding, will not effectively solvate the large, non-polar this compound molecule.
Aqueous WaterInsolubleThe significant hydrophobic character of the compound prevents effective solvation by highly polar water molecules.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a quantitative experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.

Materials
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance (readable to at least 0.1 mg)

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Syringes

  • Syringe filters (0.2 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure

3.2.1 Preparation of Saturated Solution

  • Add an excess amount of solid this compound to a pre-weighed scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

  • Record the initial mass of the vial with the compound.

  • Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Place the vial in a constant temperature bath (e.g., 25 °C) and agitate using a shaker or orbital mixer for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

3.2.2 Sample Collection and Analysis

  • After the equilibration period, cease agitation and allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

  • Attach a 0.2 µm syringe filter to the syringe and dispense the filtered saturated solution into a clean, pre-weighed vial. Record the exact weight of the collected filtrate.

  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

  • Analyze the filtered saturated solution and the standard solutions using a suitable analytical method such as HPLC or GC to determine the concentration of the dissolved compound.

3.2.3 Calculation of Solubility

  • From the analysis, determine the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).

  • The solubility is reported as the concentration of the compound in the saturated solution at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow A Preparation of Saturated Solution B Equilibration A->B Agitation at constant T C Sample Collection & Filtration B->C Settling & Supernatant withdrawal D Analytical Measurement (HPLC/GC) C->D Injection of filtered sample E Data Analysis & Solubility Calculation D->E Concentration determination F Final Solubility Value E->F

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined and published, its molecular structure strongly suggests high solubility in non-polar organic solvents and poor solubility in polar solvents. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for obtaining this critical physicochemical parameter. The accurate determination of solubility is fundamental for the successful design of synthetic routes, purification strategies, and formulation development.

References

Purity Analysis of Commercial 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the purity analysis of commercial 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl, a key intermediate in various synthetic applications. A multi-faceted analytical approach is detailed, incorporating chromatographic and spectroscopic techniques to ensure the identity, purity, and impurity profile of the compound. This document outlines potential synthetic routes and associated impurities, and provides detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative data is presented in structured tables for clarity and comparative purposes. Furthermore, this guide includes graphical representations of the analytical workflow and a potential impurity profile to aid in the comprehensive evaluation of this commercially important chemical.

Introduction

This compound is a sterically hindered biphenyl derivative utilized in the synthesis of advanced materials and pharmaceutical intermediates. The purity of this starting material is paramount, as even trace impurities can have a significant impact on the yield, purity, and safety profile of the final product. This guide establishes a framework for the robust analytical characterization of commercial-grade this compound.

Potential Impurity Profile

The most common industrial synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester. Based on this synthetic route, a profile of potential process-related impurities can be anticipated.

Common byproducts of Suzuki-Miyaura coupling reactions include:

  • Homocoupling Products: Formation of symmetrical biphenyls from the starting materials, such as 4,4'-di-tert-butylbiphenyl and 2,2'-dibromo-4,4'-di-tert-butylbiphenyl.

  • Dehalogenation Products: Reduction of the starting aryl bromide to yield 4,4'-di-tert-butylbiphenyl.

  • Protonolysis Products: Cleavage of the carbon-boron bond in the boronic acid reagent.

  • Starting Materials: Unreacted 1-bromo-3,5-di-tert-butylbenzene and 4-tert-butylphenylboronic acid.

  • Catalyst Residues: Trace amounts of palladium and ligands.

Table 1: Potential Impurities in Commercial this compound
Impurity Name Structure Origin Typical Analytical Technique
4,4'-di-tert-butyl-1,1'-biphenylC₂₀H₂₆Homocoupling/DehalogenationGC-MS, HPLC
2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenylC₂₀H₂₄Br₂HomocouplingGC-MS, HPLC
1-Bromo-3,5-di-tert-butylbenzeneC₁₄H₂₁BrUnreacted Starting MaterialGC-MS, HPLC
4-tert-butylphenylboronic acidC₁₀H₁₅BO₂Unreacted Starting MaterialHPLC, NMR
Positional IsomersC₂₀H₂₅BrSide ReactionsGC-MS, HPLC

Analytical Methodologies and Experimental Protocols

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating brominated aromatic compounds.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or toluene.

  • Injection: 1 µL splitless injection at 280°C.

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/minute to 300°C.

    • Hold: 10 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Presentation:

Table 2: Illustrative GC-MS Purity Analysis Data
Peak No. Retention Time (min) Compound Name Area %
112.54,4'-di-tert-butyl-1,1'-biphenyl0.25
214.8This compound99.50
316.2Positional Isomer0.15
418.52,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl0.10
High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for the quantification of the main component and non-volatile impurities, including starting materials and some homocoupling products. The use of a biphenyl or phenyl-hexyl stationary phase can offer enhanced selectivity for the separation of structurally similar isomers.

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A biphenyl or phenyl-hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for improved resolution of isomers.

  • Mobile Phase: A gradient elution with acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 70% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 10 mL of acetonitrile.

Data Presentation:

Table 3: Illustrative HPLC Purity Analysis Data
Peak No. Retention Time (min) Compound Name Area %
14.54-tert-butylphenylboronic acid0.05
28.24,4'-di-tert-butyl-1,1'-biphenyl0.28
310.1This compound99.55
411.5Positional Isomer0.12
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the structural confirmation of the main component and for the identification and quantification of impurities, particularly those that are difficult to resolve by chromatography.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Fourier transform, phase correction, and baseline correction. Integration of ¹H NMR signals allows for the relative quantification of impurities if their structures and proton counts are known.

Data Presentation:

Table 4: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃
Proton Environment Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons7.10 - 7.60Multiplet7H
tert-Butyl Protons1.30 - 1.40Singlet18H

Visualization of Analytical Processes

General Analytical Workflow

The following diagram illustrates the logical flow for the purity analysis of a commercial batch of this compound.

G A Sample Reception (Commercial Batch) B Physical Characterization (Appearance, Solubility) A->B C Qualitative Analysis (Identity Confirmation) B->C D Quantitative Analysis (Purity and Impurity Profiling) B->D E NMR Spectroscopy (¹H, ¹³C) C->E Structural Confirmation F HPLC-UV D->F Assay & Impurities G GC-MS D->G Volatile Impurities H Data Review and Integration E->H F->H G->H I Certificate of Analysis Generation H->I G cluster_starting_materials Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_impurities Potential Impurities SM1 1-Bromo-3,5-di-tert-butylbenzene Product This compound (Target Compound) SM1->Product Imp2 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl (Homocoupling) SM1->Imp2 Imp3 Unreacted Starting Materials SM1->Imp3 SM2 4-tert-butylphenylboronic acid SM2->Product Imp1 4,4'-di-tert-butyl-1,1'-biphenyl (Homocoupling/Dehalogenation) SM2->Imp1 SM2->Imp3 Imp4 Positional Isomers Product->Imp4 Side Reaction

The Discovery and Enduring Legacy of Sterically Hindered Biphenyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating history and discovery of sterically hindered biphenyl derivatives, a class of molecules whose unique structural features have led to profound advancements in asymmetric catalysis and drug development. From their initial theoretical conception to their modern-day applications, we delve into the core principles of atropisomerism, the innovative synthetic strategies developed for their creation, and their significant impact on medicinal chemistry.

A Historical Perspective: The Dawn of Atropisomerism

The concept of stereoisomerism arising from restricted rotation around a single bond, now known as atropisomerism, was a groundbreaking development in the field of chemistry. The story of sterically hindered biphenyls begins in the early 20th century, marking a pivotal moment in our understanding of molecular three-dimensionality.

The first experimental resolution of a sterically hindered biphenyl derivative was achieved in 1922 by George Christie and James Kenner.[1] They successfully separated the enantiomers of 6,6'-dinitro-2,2'-diphenic acid, demonstrating that the bulky ortho substituents restricted the rotation around the biphenyl C-C bond, thus creating stable, non-superimposable mirror images.[1] This seminal work laid the foundation for the field of atropisomerism.

The term "atropisomer" (from the Greek a for "not" and tropos for "turn") was later coined by the German biochemist Richard Kuhn in 1933.[2] The definition was further refined by Michinori Ōki, who proposed that for atropisomers to be isolable at a given temperature, the rotational barrier must be high enough to allow for a half-life of at least 1000 seconds, which corresponds to an energy barrier of approximately 93 kJ·mol⁻¹ (22 kcal·mol⁻¹) at 300 K.[2]

The stability of these atropisomers is a direct consequence of the steric hindrance imposed by bulky groups in the ortho positions of the biphenyl rings.[3][4] This restricted rotation gives rise to axial chirality, a key feature that has been harnessed in various chemical applications.

Quantifying Rotational Barriers: The Energetics of Hindered Rotation

The defining characteristic of sterically hindered biphenyls is the energy barrier to rotation around the central C-C bond. This barrier can be experimentally determined and quantified, most commonly using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7] This technique allows for the measurement of the rate of interconversion between the two atropisomers, from which the free energy of activation (ΔG‡) for rotation can be calculated.

The magnitude of the rotational barrier is highly dependent on the size and nature of the ortho substituents. Larger and bulkier groups lead to greater steric hindrance and, consequently, higher rotational barriers. The following table summarizes experimentally determined rotational barriers for a selection of ortho-substituted biphenyl derivatives.

Ortho Substituent(s)Rotational Barrier (kcal/mol)Measurement TechniqueReference(s)
H1.4 - 2.2Various[8]
F4.4Dynamic NMR[9]
OMe5.6Dynamic NMR[9]
CH₃~7-10 (mono-substituted)Dynamic NMR[6][7]
CH₃, CH₃17.4Dynamic NMR[2]
Cl, Cl>20Racemization studies[6]
NO₂, NO₂>20Racemization studies
COOH, COOH>20Racemization studies
Me₃N⁺18.1Dynamic NMR[9]
SPh8.8Dynamic NMR[5]
SePh10.1Dynamic NMR[5]
TePh12.5Dynamic NMR[5]

Experimental Protocols: Synthesizing and Resolving Sterically Hindered Biphenyls

The synthesis and resolution of sterically hindered biphenyls have evolved significantly since the early 20th century. Initial methods relied on classical resolution techniques, while modern approaches utilize sophisticated catalytic cross-coupling reactions.

Classical Resolution: The Method of Christie and Kenner

The pioneering work of Christie and Kenner involved the resolution of 6,6'-dinitro-2,2'-diphenic acid using a chiral resolving agent, brucine. The general principle of this method is the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties.

Experimental Workflow for Classical Resolution:

G Classical Resolution of 6,6'-dinitro-2,2'-diphenic Acid racemic_acid Racemic 6,6'-dinitro-2,2'-diphenic acid dissolution Dissolution in a suitable solvent (e.g., ethanol) racemic_acid->dissolution brucine Brucine (chiral resolving agent) brucine->dissolution salt_formation Formation of diastereomeric salts dissolution->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization separation Separation of less soluble diastereomeric salt fractional_crystallization->separation acidification2 Acidification of mother liquor to liberate the other enantiomer fractional_crystallization->acidification2 acidification1 Acidification to liberate one enantiomer separation->acidification1 enantiomer1 Optically active enantiomer 1 acidification1->enantiomer1 enantiomer2 Optically active enantiomer 2 acidification2->enantiomer2

Caption: Workflow for the classical resolution of a racemic biphenyl derivative.

Detailed Methodology:

  • Salt Formation: The racemic 6,6'-dinitro-2,2'-diphenic acid is dissolved in a suitable solvent, such as ethanol. An equimolar amount of the chiral resolving agent, brucine, is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

  • Fractional Crystallization: As the solution cools, one of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. The crystals are collected by filtration.

  • Liberation of the Enantiomer: The separated diastereomeric salt is then treated with an acid (e.g., hydrochloric acid) to protonate the carboxylic acid groups and liberate the optically active enantiomer of the biphenyl derivative. The resolving agent can be recovered from the aqueous layer.

  • Isolation of the Second Enantiomer: The mother liquor from the fractional crystallization, now enriched in the other diastereomer, is treated with acid to liberate the second enantiomer of the biphenyl derivative.

Modern Synthetic Methods: Palladium-Catalyzed Cross-Coupling

Modern organic synthesis offers a plethora of powerful tools for the construction of the biphenyl scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, have become the methods of choice for the synthesis of both symmetrical and unsymmetrical biphenyls, including sterically hindered derivatives.[10][11]

The Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile and widely used method that involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of sterically hindered biphenyls, the choice of ligand for the palladium catalyst is crucial to achieve good yields.[11]

Experimental Workflow for Suzuki-Miyaura Coupling:

G Suzuki-Miyaura Coupling for Sterically Hindered Biphenyls aryl_halide Aryl Halide (with ortho-substituents) reaction_mixture Reaction Mixture aryl_halide->reaction_mixture aryl_boronic_acid Arylboronic Acid aryl_boronic_acid->reaction_mixture pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->reaction_mixture base Base (e.g., K₂CO₃) base->reaction_mixture solvent Solvent (e.g., Toluene/Water) solvent->reaction_mixture heating Heating under inert atmosphere reaction_mixture->heating workup Aqueous Workup and Extraction heating->workup purification Purification (e.g., Chromatography) workup->purification product Sterically Hindered Biphenyl purification->product

Caption: General workflow for the synthesis of sterically hindered biphenyls via Suzuki-Miyaura coupling.

Detailed Methodology (General Procedure):

  • Reaction Setup: To a reaction vessel is added the aryl halide, arylboronic acid, palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).

  • Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene or dioxane) and water, is added.

  • Inert Atmosphere: The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the catalyst.

  • Heating: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for a specified period, monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction is cooled to room temperature, and an aqueous workup is performed to remove the base and other inorganic byproducts. The product is extracted into an organic solvent.

  • Purification: The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography, to yield the pure sterically hindered biphenyl derivative.

Applications in Drug Discovery and Development

The unique three-dimensional structures of sterically hindered biphenyl derivatives have made them valuable scaffolds in drug design. Their rigid conformation can lead to high binding affinity and selectivity for biological targets. Several drugs containing a sterically hindered biphenyl or a related atropisomeric core are in clinical use or under development.

Vancomycin: A Glycopeptide Antibiotic

Vancomycin is a powerful glycopeptide antibiotic used to treat serious infections caused by Gram-positive bacteria.[4] Its complex structure contains a biphenyl moiety that contributes to its rigid, basket-like shape, which is crucial for its mechanism of action. Vancomycin inhibits bacterial cell wall synthesis by binding with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors.[4] This binding prevents the transglycosylation and transpeptidation steps necessary for cell wall formation, ultimately leading to bacterial cell death.

Mechanism of Action of Vancomycin:

G Mechanism of Action of Vancomycin vancomycin Vancomycin binding Binding vancomycin->binding d_ala_d_ala D-Ala-D-Ala terminus of peptidoglycan precursor d_ala_d_ala->binding inhibition Inhibition of Transglycosylation and Transpeptidation binding->inhibition cell_wall_synthesis Bacterial Cell Wall Synthesis inhibition->cell_wall_synthesis blocks bacterial_lysis Bacterial Cell Lysis and Death cell_wall_synthesis->bacterial_lysis leads to

Caption: Simplified diagram of Vancomycin's mechanism of action.

Telenzepine: A Selective Muscarinic Receptor Antagonist

Telenzepine is an atropisomeric drug that acts as a selective antagonist for the M1 muscarinic acetylcholine receptor.[3] It has been used in the treatment of peptic ulcers. The two enantiomers of telenzepine exhibit significantly different potencies, with the (+)-isomer being much more active.[3] This highlights the importance of stereochemistry in drug action.

Telenzepine and the M1 Muscarinic Receptor Signaling Pathway:

G Telenzepine's Antagonism of the M1 Muscarinic Receptor acetylcholine Acetylcholine m1_receptor M1 Muscarinic Receptor acetylcholine->m1_receptor binds to gq_protein Gq Protein Activation m1_receptor->gq_protein inhibition Inhibition telenzepine Telenzepine telenzepine->m1_receptor blocks plc Phospholipase C Activation gq_protein->plc pip2 PIP₂ Hydrolysis plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc_activation Protein Kinase C Activation dag->pkc_activation cellular_response Cellular Response (e.g., gastric acid secretion) ca_release->cellular_response pkc_activation->cellular_response

Caption: Telenzepine's role in blocking the M1 muscarinic receptor signaling pathway.

Conclusion

The discovery of sterically hindered biphenyl derivatives and the phenomenon of atropisomerism represent a significant milestone in the history of chemistry. From the pioneering resolution experiments of the early 20th century to the development of sophisticated synthetic methodologies and their application in modern drug discovery, these molecules continue to be of immense interest to researchers and scientists. The principles of steric hindrance and restricted rotation, once a chemical curiosity, are now fundamental concepts in the design of chiral catalysts and therapeutically important molecules. As our ability to control and manipulate molecular architecture continues to advance, the legacy of sterically hindered biphenyl derivatives is certain to inspire further innovation in the chemical and pharmaceutical sciences.

References

The Strategic Utility of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl has emerged as a versatile and valuable building block, particularly in the synthesis of functional materials and pharmaceutical intermediates. Its unique structural features, including the presence of a reactive bromine atom and sterically demanding tert-butyl groups, offer chemists precise control over subsequent transformations. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor in key cross-coupling reactions, with a focus on providing actionable experimental protocols and relevant data for laboratory and industrial applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for reaction planning and safety considerations.

PropertyValue
CAS Number 70728-89-1
Molecular Formula C₂₀H₂₅Br
Molecular Weight 345.32 g/mol
Appearance Solid
Storage Keep in a dry area at room temperature.

Synthesis of this compound

The reliable synthesis of this compound is a critical first step for its utilization as a precursor. A robust and high-yielding method involves the direct bromination of 4,4'-di-tert-butyl-biphenyl.[1]

Experimental Protocol: Bromination of 4,4'-di-tert-butyl-biphenyl[1]

Materials:

  • 4,4'-di-tert-butyl-biphenyl (1.0 g)

  • Dichloromethane (10 g)

  • Iodine (30 mg, catalytic amount)

  • Bromine (650 mg)

  • 10% Sodium bisulfite (NaHSO₃) solution (3 mL)

Procedure:

  • Dissolve 1.0 g of 4,4'-di-tert-butyl-biphenyl in 10 g of dichloromethane in a suitable reaction vessel.

  • Add 30 mg of iodine to the solution.

  • Cool the mixture to 5 °C using an ice bath.

  • Slowly add 650 mg of bromine to the cooled mixture over a period of 1 hour.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • For workup, add 3 mL of a 10% aqueous solution of sodium bisulfite to quench any unreacted bromine.

  • Separate the organic and aqueous phases.

  • Wash the organic phase until neutral, then dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Concentrate the organic phase by rotary evaporation to yield the crude product.

  • The product, this compound, is obtained in high yield (98.6% of theoretical).[1]

Diagram of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup 4,4'-di-tert-butyl-biphenyl 4,4'-di-tert-butyl-biphenyl Mixing Mixing and Cooling to 5 °C 4,4'-di-tert-butyl-biphenyl->Mixing Bromine Bromine Bromination Slow addition of Bromine (1 hour) Bromine->Bromination Iodine (cat.) Iodine (cat.) Iodine (cat.)->Mixing Dichloromethane Dichloromethane Dichloromethane->Mixing Mixing->Bromination Stirring Stirring at RT (1 hour) Bromination->Stirring Quenching Quench with 10% NaHSO₃ Stirring->Quenching Extraction Phase Separation Quenching->Extraction Washing Neutral Wash Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Product This compound Concentration->Product

Caption: Workflow for the synthesis of this compound.

Applications in Cross-Coupling Reactions

The bromine atom at the 2-position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The sterically demanding tert-butyl groups can influence the regioselectivity of these reactions and impart desirable physical properties, such as increased solubility and thermal stability, to the resulting products.

Suzuki-Miyaura Coupling

General Experimental Protocol (Adapted):

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling to room temperature, perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)-Br(L₂) OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)ArAr' Ar-Pd(II)-Ar'(L₂) Transmetalation->Pd(II)ArAr' RedElim Reductive Elimination Pd(II)ArAr'->RedElim RedElim->Pd(0)L2 Product Ar-Ar' RedElim->Product ArBr 2-Bromo-4,4'-di-tert-butyl- 1,1'-biphenyl ArBr->OxAdd Ar'B(OH)2 Arylboronic Acid Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines.[1] The coupling of this compound with various amines can lead to the formation of sterically hindered and electronically tuned N-aryl biphenyl derivatives, which are valuable in materials science and medicinal chemistry.

General Experimental Protocol (Adapted):

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Base (e.g., NaO-t-Bu, K₃PO₄, 1.2-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous, deoxygenated solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture with stirring for the required time (typically 1-24 hours) at a temperature ranging from 80-120 °C.

  • Monitor the reaction progress by an appropriate analytical method (TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

G Pd(0)L Pd(0)L OxAdd Oxidative Addition Pd(0)L->OxAdd Pd(II)Complex Ar-Pd(II)-Br(L) OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord Pd(II)Amine [Ar-Pd(II)-Br(L)(HNR'R'')] AmineCoord->Pd(II)Amine Deprotonation Deprotonation Pd(II)Amine->Deprotonation Pd(II)Amido Ar-Pd(II)-NR'R''(L) Deprotonation->Pd(II)Amido RedElim Reductive Elimination Pd(II)Amido->RedElim RedElim->Pd(0)L Product Ar-NR'R'' RedElim->Product ArBr 2-Bromo-4,4'-di-tert-butyl- 1,1'-biphenyl ArBr->OxAdd HNR'R'' Amine HNR'R''->AmineCoord Base Base Base->Deprotonation

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Potential in Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are integral components in the architecture of Organic Light-Emitting Diodes (OLEDs), often serving as host materials in the emissive layer or as components of charge-transporting layers. The introduction of tert-butyl groups can enhance the solubility of these materials, making them more amenable to solution-based processing techniques for device fabrication. Furthermore, the rigid biphenyl core provides good thermal stability, a crucial factor for the longevity of OLED devices.

While direct applications of this compound in OLEDs are not extensively documented, its derivatives, accessible through the cross-coupling reactions described above, hold significant promise. For instance, coupling with hole-transporting moieties like carbazole or triphenylamine can yield materials with tailored electronic properties for efficient charge injection and transport within an OLED device.

Conceptual Workflow for OLED Material Synthesis:

G Precursor 2-Bromo-4,4'-di-tert-butyl- 1,1'-biphenyl Coupling Cross-Coupling Reaction (e.g., Buchwald-Hartwig) Precursor->Coupling OLEDMaterial Functionalized Biphenyl Derivative Coupling->OLEDMaterial FunctionalMoiety Hole-Transporting Moiety (e.g., Carbazole) FunctionalMoiety->Coupling Purification Purification (Sublimation/Chromatography) OLEDMaterial->Purification Characterization Characterization (NMR, MS, Thermal Analysis) Purification->Characterization DeviceFabrication OLED Device Fabrication Characterization->DeviceFabrication

Caption: Conceptual workflow from precursor to OLED device fabrication.

Conclusion

This compound is a strategically important precursor in organic synthesis. Its straightforward and high-yielding synthesis, combined with its reactivity in powerful cross-coupling reactions, makes it an attractive starting material for the construction of a wide array of functional molecules. The presence of the tert-butyl groups provides a means to tune the physical and electronic properties of the resulting products, with significant potential for applications in materials science, particularly in the development of novel materials for organic electronics. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this versatile building block in their synthetic endeavors. Further research into specific applications and the optimization of reaction conditions will undoubtedly continue to expand the utility of this valuable compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using the sterically hindered substrate, 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. This key transformation is instrumental in the synthesis of complex biaryl and polyaryl structures, which are prevalent in medicinal chemistry, materials science, and drug discovery. The protocols and data presented herein are designed to serve as a robust starting point for reaction optimization and scale-up.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] When employing sterically hindered substrates such as this compound, the reaction requires careful optimization of the catalyst system, base, and solvent to achieve high yields. The bulky tert-butyl groups in this substrate present a significant steric challenge to the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to overcome these hurdles and facilitate efficient coupling.[2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation: The organic moiety from the boronic acid or ester is transferred to the palladium(II) complex, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.[1]

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent significantly impacts the yield of the Suzuki coupling reaction with sterically hindered substrates. The following tables summarize the effects of these parameters on the coupling of similar sterically hindered aryl bromides, providing a valuable guide for optimizing the reaction of this compound.

Table 1: Effect of Different Ligands on the Coupling of a Sterically Hindered Aryl Bromide

EntryLigandYield (%)
1PPh₃<5
2PCy₃<5
3SPhos (a Buchwald Ligand)91

Reaction Conditions: 4 mol% Pd, 8 mol% Ligand, K₃PO₄, Toluene, 100 °C, 24 h. Data is representative for sterically hindered couplings.[2]

Table 2: Optimization of Base for a Sterically Hindered Suzuki Coupling

EntryBaseYield (%)
1K₂CO₃85
2Cs₂CO₃71
3K₃PO₄80
4NaOH50

Reaction Conditions: Pd₂(dba)₃, specialized ligand, THF, 60 °C, 1 h. Data is representative for sterically hindered couplings.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This should be considered a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous 1,4-dioxane or toluene

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and finely ground potassium phosphate.

  • Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate and the SPhos ligand in a small amount of the anhydrous solvent. Add this solution to the Schlenk flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.

Mandatory Visualizations

Suzuki_Coupling_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OH)₂ Base Pd(II)_Aryl_Complex R-Pd(II)-Ar' Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar' Aryl_Halide This compound Aryl_Halide->Oxidative_Addition Boronic_Acid Arylboronic Acid Boronic_Acid->Transmetalation Experimental_Workflow Start Start Reaction_Setup Combine Reactants and Base in Schlenk Flask Start->Reaction_Setup Inert_Atmosphere Evacuate and Backfill with Inert Gas Reaction_Setup->Inert_Atmosphere Catalyst_Addition Add Pd Catalyst and Ligand Solution Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Heating Heat Reaction Mixture (80-110 °C) Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Workup Cool, Dilute, and Wash Monitoring->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product Logical_Relationships cluster_factors Key Reaction Parameters Catalyst Catalyst Yield Yield Catalyst->Yield Ligand Ligand Ligand->Catalyst stabilizes Ligand->Yield Base Base Base->Yield Solvent Solvent Solvent->Yield Steric_Hindrance Steric_Hindrance Steric_Hindrance->Ligand influences choice of

References

Application Notes and Protocols: Synthesis of Phosphine Ligands from 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of bulky biaryl phosphine ligands, specifically focusing on the utilization of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl as a starting material. Bulky, electron-rich phosphine ligands are critical in modern organic synthesis, particularly as supporting ligands for transition metal catalysts in cross-coupling reactions. Their unique steric and electronic properties are instrumental in facilitating challenging chemical transformations that are foundational to pharmaceutical and materials science research.

The primary synthetic strategy detailed herein involves a lithium-halogen exchange to generate an organolithium intermediate, which is subsequently quenched with an electrophilic phosphorus source to form the desired carbon-phosphorus bond. This method is a common and effective way to produce a wide array of phosphine ligands.

Data Presentation

The following table summarizes the key reagents and expected outcomes for the synthesis of (4,4'-di-tert-butyl-[1,1'-biphenyl]-2-yl)di-tert-butylphosphine. Yields for such reactions are typically in the moderate to high range, contingent on strict adherence to anhydrous and anaerobic conditions.

Reactant/Product Molecular Formula Molar Mass ( g/mol ) Stoichiometric Ratio Typical Amount Expected Yield
This compoundC₂₀H₂₅Br359.321.010.0 gN/A
n-Butyllithium (n-BuLi)C₄H₉Li64.061.11.1 eqN/A
Di-tert-butylchlorophosphineC₈H₁₈ClP180.661.11.1 eqN/A
(4,4'-di-tert-butyl-[1,1'-biphenyl]-2-yl)di-tert-butylphosphineC₂₈H₄₃P426.62N/AN/A70-85%

Experimental Protocols

The synthesis of bulky phosphine ligands requires rigorous exclusion of air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques and anhydrous solvents.

Protocol 1: Synthesis of (4,4'-di-tert-butyl-[1,1'-biphenyl]-2-yl)di-tert-butylphosphine

This protocol is adapted from established procedures for the synthesis of similar bulky biaryl phosphine ligands.[1]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Di-tert-butylchlorophosphine

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes and Ethyl Acetate (for chromatography)

  • Schlenk flask and other appropriate glassware

Procedure:

  • Preparation of the Aryllithium Reagent:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the aryllithium reagent.[1]

  • Phosphination Reaction:

    • In a separate flame-dried Schlenk flask, prepare a solution of di-tert-butylchlorophosphine (1.1 eq) in anhydrous diethyl ether or THF.

    • Cool this solution to -78 °C.

    • Slowly transfer the freshly prepared aryllithium solution from step 1 into the stirred solution of di-tert-butylchlorophosphine via a cannula.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[1]

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[1]

    • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[1]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure phosphine ligand.[1]

Characterization: The final product should be characterized by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its identity and purity. The phosphine is susceptible to oxidation, so it should be handled and stored under an inert atmosphere. The facile oxidation can also be used as a protection strategy, where the phosphine is handled as the more stable phosphine oxide and reduced in the final step.[1]

Visualizations

The following diagrams illustrate the synthetic pathway and the general experimental workflow.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product A 2-Bromo-4,4'-di-tert-butyl- 1,1'-biphenyl D 2-Lithio-4,4'-di-tert-butyl- 1,1'-biphenyl A->D + n-BuLi Et2O or THF, -78 °C (Lithium-Halogen Exchange) B n-Butyllithium (n-BuLi) C Di-tert-butylchlorophosphine (t-Bu2PCl) E (4,4'-di-tert-butyl-[1,1'-biphenyl]-2-yl) di-tert-butylphosphine D->E + t-Bu2PCl -78 °C to RT (Phosphination) G start Start setup Assemble flame-dried glassware under Argon atmosphere start->setup dissolve Dissolve this compound in anhydrous solvent setup->dissolve cool1 Cool solution to -78 °C dissolve->cool1 add_nBuLi Add n-Butyllithium dropwise cool1->add_nBuLi stir1 Stir at -78 °C for 1 hour add_nBuLi->stir1 transfer Transfer aryllithium solution to chlorophosphine solution via cannula stir1->transfer prepare_phosphine Prepare solution of di-tert-butylchlorophosphine and cool to -78 °C prepare_phosphine->transfer warm Allow to warm to room temperature and stir overnight transfer->warm quench Quench reaction with aq. NH4Cl at 0 °C warm->quench extract Extract with organic solvent quench->extract dry Dry combined organic layers extract->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by column chromatography concentrate->chromatography end End (Product Characterization) chromatography->end

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. This sterically hindered biaryl bromide is a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and advanced materials. The bulky tert-butyl groups can enhance solubility and influence the conformational properties of the final products.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions, illustrated below, involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (R-M) PdII->Transmetalation R-M PdII_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Due to the steric hindrance posed by the ortho-bromo substituent and the bulky tert-butyl groups in this compound, the selection of appropriate ligands and reaction conditions is crucial for achieving high yields. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For a sterically hindered substrate like this compound, a catalyst system with a bulky, electron-rich phosphine ligand is generally required.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018>95 (est.)
2(4-Methoxyphenyl)boronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃1,4-Dioxane11016>95 (est.)
3Thiophene-2-boronic acidPdCl₂(dppf) (3)-K₂CO₃DMF/H₂O9024>90 (est.)

Yields are estimated based on typical results for sterically hindered biaryl bromides and require experimental optimization for this specific substrate.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), tribasic

  • Toluene, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add additional anhydrous toluene and degassed water to achieve a final solvent ratio of approximately 10:1 (toluene:water) and a concentration of ~0.1 M with respect to the aryl bromide.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4,4'-di-tert-butyl-2-phenyl-1,1'-biphenyl.

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Bromide, Boronic Acid, and Base C Add Catalyst and Solvents A->C B Prepare Catalyst Solution (Pd(OAc)2 + SPhos in Toluene) B->C D Degas Mixture C->D E Heat and Stir D->E F Cool and Dilute E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The steric hindrance of this compound necessitates the use of specialized ligands to achieve efficient coupling with amines.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10012-24Good (est.)
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane11016-24Good (est.)
3n-HexylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF8012Moderate (est.)

Yields are estimated based on literature for similar sterically hindered aryl bromides and require experimental optimization.

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and NaOtBu (1.4 equiv.) to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound (1.0 equiv.) and aniline (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Copper(I) is often used as a co-catalyst.

Table 3: Representative Conditions for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF6012Good (est.)
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPADMF8016Good (est.)
3TrimethylsilylacetylenePdCl₂(dppf) (2)CuI (4)i-Pr₂NEtToluene7024Moderate (est.)

Yields are estimated based on literature for similar sterically hindered aryl bromides and require experimental optimization.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Add anhydrous THF and degassed triethylamine.

  • Add phenylacetylene (1.2 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene. Due to the steric hindrance of the substrate, higher temperatures and specific catalyst systems may be required.

Table 4: Representative Conditions for Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMF12024Moderate (est.)
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-Et₃NAcetonitrile10036Moderate (est.)
34-VinylpyridinePd₂(dba)₃ (1.5)dppf (3)NaOAcDMA13024Moderate (est.)

Yields are estimated based on literature for similar sterically hindered aryl bromides and require experimental optimization.

Experimental Protocol: Heck Reaction with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF and styrene (1.5 equiv.).

  • Seal the tube and heat the mixture to 120 °C with stirring for 24 hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides access to a wide range of substituted biaryl compounds. The success of these reactions is highly dependent on the careful selection of catalysts, ligands, and reaction conditions to overcome the steric hindrance of the substrate. The protocols provided herein serve as a starting point for the development of specific synthetic routes. Researchers are encouraged to optimize these conditions for their particular coupling partners to achieve the best possible outcomes.

Application Note: Protocol for the Lithiation of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The lithiation of aryl halides is a fundamental transformation in organic synthesis, providing a powerful route to functionalized aromatic compounds. This protocol details the lithium-halogen exchange reaction for 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. This reaction utilizes an organolithium reagent, typically n-butyllithium (n-BuLi), to replace the bromine atom with a lithium atom, forming the highly reactive 2-lithio-4,4'-di-tert-butyl-1,1'-biphenyl intermediate.[1] This organolithium species is a potent nucleophile and strong base, making it a valuable intermediate for forming new carbon-carbon or carbon-heteroatom bonds by reacting it with various electrophiles.[1][2] The reaction is typically conducted at low temperatures, such as -78 °C, in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent side reactions and degradation of the organolithium reagent.[3][4] Due to the high reactivity and pyrophoric nature of organolithium reagents, strict anhydrous and anaerobic (inert atmosphere) techniques are mandatory for safety and success.[5][6]

Safety Precautions

  • Pyrophoric Reagents: n-Butyllithium (n-BuLi) is highly pyrophoric and will ignite spontaneously on contact with air or moisture.[6] It is also corrosive. All handling must be performed under an inert atmosphere (e.g., argon or nitrogen) using proper air-sensitive techniques (e.g., Schlenk line or glovebox).

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Reaction Quenching: The reaction should be quenched carefully at low temperatures by slowly adding a proton source (e.g., saturated aqueous ammonium chloride or methanol). Never add water or protic solvents directly to the concentrated organolithium reagent.

  • Solvent Safety: Anhydrous solvents like THF can form explosive peroxides. Ensure solvents are tested for peroxides and properly dried before use.

Experimental Protocol

This protocol describes the generation of the lithiated species for subsequent in situ reaction with an electrophile.

Materials and Reagents:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)[6]

  • Anhydrous tetrahydrofuran (THF)

  • An appropriate electrophile for quenching (e.g., benzaldehyde, dimethylformamide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Schlenk flask or a three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold (Schlenk line)

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)[3]

Procedure:

  • Apparatus Setup: Assemble the reaction flask, fitted with a magnetic stir bar, rubber septum, and an inert gas inlet. Flame-dry the glassware under vacuum and backfill with inert gas three times to ensure all moisture is removed.

  • Reactant Preparation: Dissolve this compound (1.0 eq) in anhydrous THF inside the reaction flask under a positive pressure of inert gas.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.[4] Allow the solution to equilibrate at this temperature for 10-15 minutes.

  • Addition of n-BuLi: Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution via syringe.[6] A color change is often observed, indicating the formation of the organolithium species. Maintain the temperature at -78 °C throughout the addition.

  • Reaction Time: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

  • Confirmation/Further Reaction (Optional): The resulting solution contains the active 2-lithio-4,4'-di-tert-butyl-1,1'-biphenyl, which should be used immediately in situ. To confirm its formation, an electrophile can be added at -78 °C.

  • Quenching: Once the subsequent reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Work-up and Purification: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water, and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified using an appropriate method, such as column chromatography.[7]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the lithiation of aryl bromides. The exact values may require optimization for this specific substrate.

ParameterValueNotes
Temperature -78 °CEssential for preventing side reactions and decomposition.[3][4]
Solvent Anhydrous THFEthereal solvents are crucial for solvating the lithium species.[4]
Reagent n-Butyllithium (n-BuLi)tert-Butyllithium can also be used and is more reactive.[8]
Equivalents of n-BuLi 1.05 - 1.2 eqA slight excess ensures complete conversion of the starting material.
Reaction Time 1 - 2 hoursTime required for the lithium-halogen exchange to complete at -78 °C.
Concentration 0.1 - 0.5 MReaction is typically run at moderate dilution.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the lithiation protocol.

Lithiation_Workflow Protocol for the Lithiation of this compound cluster_setup Preparation cluster_reaction Reaction cluster_workup Work-up start Start setup 1. Assemble and flame-dry glassware start->setup dissolve 2. Dissolve Substrate in anhydrous THF setup->dissolve cool 3. Cool solution to -78°C dissolve->cool add_buli 4. Add n-BuLi dropwise at -78°C cool->add_buli stir 5. Stir for 1-2 hours at -78°C add_buli->stir product Formation of 2-Lithio-biphenyl stir->product quench 6. Quench with Sat. aq. NH4Cl product->quench Use in situ with an electrophile extract 7. Warm to RT, extract product quench->extract purify 8. Dry and Purify extract->purify finish End purify->finish

Caption: Workflow for the synthesis of 2-lithio-4,4'-di-tert-butyl-1,1'-biphenyl.

References

Application of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl in the Synthesis of High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in the display and lighting industries due to their superior contrast, vibrant colors, and flexibility. The performance of an OLED device is intrinsically linked to the chemical structure and properties of the organic materials used in its various layers, including the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL). The strategic design and synthesis of novel organic small molecules and polymers are therefore critical for advancing OLED technology.

This document provides detailed application notes and experimental protocols for the utilization of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl as a versatile building block in the synthesis of high-performance OLED materials. The presence of the bulky tert-butyl groups enhances the solubility and morphological stability of the resulting materials, while the reactive bromo-substituent provides a handle for the introduction of various functional moieties through palladium-catalyzed cross-coupling reactions. This allows for the fine-tuning of the electronic and photophysical properties of the final materials, making them suitable for use as hosts in the emissive layer or as charge-transporting materials.

Core Applications in OLED Material Synthesis

This compound serves as a key precursor for the synthesis of various OLED materials, primarily through two major palladium-catalyzed cross-coupling reactions:

  • Buchwald-Hartwig Amination: For the synthesis of hole-transporting materials (HTMs) and host materials by coupling with carbazole derivatives or other aromatic amines.

  • Suzuki-Miyaura Coupling: For the synthesis of host materials and electron-transporting materials (ETMs) by coupling with boronic acids or esters of various aromatic and heteroaromatic systems.

The general synthetic strategies are visualized in the workflow diagram below.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_reagents Coupling Partners cluster_products OLED Material Classes cluster_device Device Application start This compound buchwald Buchwald-Hartwig Amination start->buchwald suzuki Suzuki-Miyaura Coupling start->suzuki amines Aromatic Amines (e.g., Carbazole) buchwald->amines htm Hole Transport Materials (HTMs) & Host Materials buchwald->htm boronics Aryl/Heteroaryl Boronic Acids/Esters suzuki->boronics etm Electron Transport Materials (ETMs) & Host Materials suzuki->etm oled OLED Device htm->oled etm->oled

Caption: Synthetic workflow for OLED materials from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative OLED materials using this compound.

Protocol 1: Synthesis of a Carbazole-Based Host Material via Buchwald-Hartwig Amination

This protocol describes the synthesis of 2-(4,4'-di-tert-butyl-[1,1'-biphenyl]-2-yl)-9-phenyl-9H-carbazole, a potential host material for phosphorescent OLEDs (PHOLEDs).

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound70728-89-1345.331.01.0
9-Phenyl-9H-carbazole1150-62-5243.311.21.2
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.500.020.02
Tri(tert-butyl)phosphine (P(tBu)₃)13716-12-6202.280.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Anhydrous Toluene108-88-392.1410 mL-

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (345 mg, 1.0 mmol), 9-phenyl-9H-carbazole (292 mg, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(tert-butyl)phosphine (8.1 mg, 0.04 mmol) in anhydrous toluene (2 mL).

  • Reaction Initiation: Add the anhydrous toluene (8 mL) to the Schlenk flask containing the reagents. Stir the mixture to dissolve the solids. Add the catalyst solution to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with toluene (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the pure product.

Protocol 2: Synthesis of a Dibenzo[b,d]furan-Based Host Material via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 2-(4,4'-di-tert-butyl-[1,1'-biphenyl]-2-yl)dibenzo[b,d]furan, a potential host material for blue fluorescent or phosphorescent OLEDs.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound70728-89-1345.331.01.0
Dibenzo[b,d]furan-4-ylboronic acid162612-23-9212.021.21.2
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
Toluene/Ethanol/Water (4:1:1)--15 mL-

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (345 mg, 1.0 mmol), dibenzo[b,d]furan-4-ylboronic acid (254 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add the solvent mixture of toluene (10 mL), ethanol (2.5 mL), and water (2.5 mL).

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture under a positive flow of inert gas.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a mixture of dichloromethane and hexane or by column chromatography on silica gel.

Data Presentation

While specific performance data for OLEDs using materials derived exclusively from this compound is not extensively reported in publicly available literature, the performance of materials containing the 4,4'-di-tert-butylbiphenyl moiety provides a strong indication of their potential. The bulky tert-butyl groups are known to enhance the amorphous stability and solubility of OLED materials, leading to improved device lifetime and processability.

The following table summarizes typical performance characteristics of OLEDs incorporating host materials with similar structural motifs. These values should be considered as a benchmark for materials synthesized from this compound.

OLED Material TypeEmitter DopantExternal Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)
Carbazole-biphenyl HostGreen Phosphor15 - 2540 - 7030 - 60
Carbazole-biphenyl HostBlue Phosphor10 - 2020 - 4015 - 30
Furan/Thiophene-biphenyl HostBlue TADF12 - 2225 - 5020 - 45
Furan/Thiophene-biphenyl HostGreen TADF18 - 3050 - 9040 - 80

Signaling Pathways and Logical Relationships

The efficiency of an OLED is governed by a complex interplay of charge injection, transport, and recombination within the emissive layer. The diagram below illustrates the key processes and the role of the host material synthesized from this compound.

G cluster_electrodes Electrodes cluster_transport Charge Transport Layers cluster_emissive Emissive Layer (EML) cluster_process Key Processes anode Anode (ITO) htl Hole Transport Layer (HTL) anode->htl Hole Injection cathode Cathode (Al/LiF) etl Electron Transport Layer (ETL) cathode->etl Electron Injection host Host Material (from this compound) htl->host Hole Transport etl->host Electron Transport dopant Emissive Dopant (Phosphorescent or TADF) host->dopant Energy Transfer emission Light Emission dopant->emission Radiative Decay injection Charge Injection transport Charge Transport recombination Exciton Formation (Recombination)

Caption: Energy and charge flow in an OLED device utilizing a host material.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced OLED materials. Its facile functionalization through well-established palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, allows for the creation of a diverse library of hole-transporting, electron-transporting, and host materials. The incorporation of the di-tert-butylbiphenyl moiety is expected to impart favorable properties such as high thermal stability, good solubility, and excellent film-forming capabilities, which are crucial for the fabrication of efficient and long-lasting OLED devices. The provided protocols serve as a robust starting point for researchers and scientists in the field of organic electronics to explore the potential of this promising precursor in developing next-generation OLED technologies. Further research focusing on the synthesis and characterization of a broader range of derivatives and their systematic evaluation in OLED devices is highly encouraged to fully unlock the potential of this versatile building block.

Application Notes and Protocols for Buchwald-Hartwig Amination of Bromobiphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of bromobiphenyls. This cross-coupling reaction is a fundamental transformation in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds, which are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5] The protocols outlined herein are designed to serve as a comprehensive guide for laboratory execution, offering insights into reaction setup, optimization, and product isolation.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by offering a versatile and efficient alternative to traditional methods, which often suffer from limited substrate scope and harsh reaction conditions.[1] The reaction's broad functional group tolerance and applicability to a wide range of amine and aryl halide coupling partners have established it as a cornerstone in medicinal chemistry and materials science.[2][3]

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex.[5] The key steps in the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the bromobiphenyl, forming a Pd(II) intermediate.[5]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[5]

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, releasing the arylamine product and regenerating the active Pd(0) catalyst for the next cycle.[5]

The choice of ligand is critical to the success of the reaction, as it stabilizes the palladium catalyst and promotes the desired reductive elimination over competing side reactions.[5] Bulky, electron-rich phosphine ligands are commonly employed to enhance catalytic activity and expand the substrate scope.[1][6]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_ar_br L_nPd(II)(Ar)(Br) oxidative_addition->pd_ar_br amine_coordination Amine Coordination (R₂NH) pd_ar_br->amine_coordination + R₂NH pd_ar_br_amine [L_nPd(II)(Ar)(NHR₂)]⁺Br⁻ amine_coordination->pd_ar_br_amine deprotonation Deprotonation (Base) pd_ar_br_amine->deprotonation + Base - Base-H⁺Br⁻ pd_amido L_nPd(II)(Ar)(NR₂) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 + Ar-NR₂

Buchwald-Hartwig Catalytic Cycle

Experimental Protocols

General Considerations
  • Inert Atmosphere: Buchwald-Hartwig amination reactions are sensitive to oxygen and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[7]

  • Solvent Purity: Anhydrous solvents are crucial for optimal results. Toluene and 1,4-dioxane are commonly used and should be freshly distilled or obtained from a solvent purification system.[8]

  • Reagent Quality: The palladium source, ligands, and bases should be of high purity.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start dry_glassware Assemble and Dry Glassware (Oven or Flame-Dry) start->dry_glassware inert_atmosphere Establish Inert Atmosphere (Nitrogen or Argon) dry_glassware->inert_atmosphere add_solids Add Solids to Reaction Flask: - Bromobiphenyl - Palladium Precatalyst - Ligand - Base inert_atmosphere->add_solids add_liquids Add Liquids via Syringe: - Anhydrous Solvent - Amine add_solids->add_liquids heat_stir Heat and Stir Reaction Mixture (e.g., 80-110 °C) add_liquids->heat_stir monitor_reaction Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat_stir->monitor_reaction workup Aqueous Workup and Extraction monitor_reaction->workup purification Purification of Product (e.g., Column Chromatography) workup->purification end End purification->end

General Experimental Workflow

Detailed Protocol: Amination of 4-Bromobiphenyl with a Secondary Amine

This protocol provides a general procedure for the coupling of 4-bromobiphenyl with a secondary amine, such as morpholine. This can be adapted for other bromobiphenyl isomers and various primary or secondary amines.

Materials:

  • 4-Bromobiphenyl

  • Secondary Amine (e.g., Morpholine)

  • Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • Ligand (e.g., XPhos, RuPhos, or BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Addition of Reactants: Add the 4-bromobiphenyl (1.0 equivalent) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Addition of Solvent and Amine: Add anhydrous toluene via syringe, followed by the secondary amine (1.2 equivalents).

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.[7]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.[3]

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated biphenyl.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical quantitative data and reaction parameters for the Buchwald-Hartwig amination of bromobiphenyls. These serve as a starting point for optimization.

Table 1: Catalyst Systems and Reaction Conditions

ParameterCondition ACondition BCondition C
Bromobiphenyl 4-Bromobiphenyl3-Bromobiphenyl2-Bromobiphenyl
Amine Morpholine (1.2 eq)Aniline (1.2 eq)Benzylamine (1.2 eq)
Pd-Source (mol%) Pd₂(dba)₃ (2)Pd(OAc)₂ (2)Pd(OAc)₂ (1)
Ligand (mol%) XPhos (4)BINAP (3)RuPhos (2)
Base (equiv.) NaOtBu (1.4)Cs₂CO₃ (1.5)K₃PO₄ (2.0)
Solvent Toluene1,4-DioxaneToluene
Temperature (°C) 100110100
Time (h) 121824
Typical Yield (%) >9085-9580-90

Table 2: Ligand and Base Screening for Optimization

EntryLigandBaseSolventTemperature (°C)Yield (%)
1XPhosNaOtBuToluene10095
2RuPhosNaOtBuToluene10092
3SPhosNaOtBuToluene10088
4XPhosK₃PO₄1,4-Dioxane11085
5XPhosCs₂CO₃Toluene11090

Note: Yields are representative and can vary based on the specific substrates and reaction scale.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different ligands, bases, or solvents. The choice of these reagents is often substrate-dependent. Increasing the reaction temperature or time may also improve conversion.

  • Side Reactions: A common side reaction is the hydrodehalogenation of the aryl bromide.[1] This can sometimes be suppressed by using a different ligand or base.

  • Catalyst Decomposition: If the reaction mixture turns black and palladium metal precipitates, it may indicate catalyst decomposition. Ensure a strictly inert atmosphere and use high-purity reagents.

By following these protocols and considering the provided optimization strategies, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a wide range of N-arylated biphenyl compounds.

References

Application Notes and Protocols for the Phosphination of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the phosphination of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl, a key transformation for the synthesis of bulky biaryl phosphine ligands. These ligands are of significant interest in the development of highly active and selective catalysts for a variety of cross-coupling reactions, which are fundamental in medicinal chemistry and materials science. The protocol described herein is based on the principles of the Buchwald-Hartwig C-P cross-coupling reaction, a powerful method for the formation of carbon-phosphorus bonds. Given the steric hindrance of the substrate, the selection of an appropriate palladium catalyst, a bulky electron-rich phosphine ligand, and a suitable base is critical for achieving high reaction efficiency.

Reaction Principle

The phosphination of this compound with a phosphinating agent such as diphenylphosphine oxide proceeds via a palladium-catalyzed cross-coupling reaction. The catalytic cycle, analogous to the well-established Buchwald-Hartwig amination, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the phosphine oxide, deprotonation by a base, and subsequent reductive elimination to yield the desired tertiary phosphine oxide and regenerate the active Pd(0) catalyst.[1][2][3][4] The use of bulky, electron-rich biaryl phosphine ligands is often crucial for promoting the reductive elimination step, especially with sterically demanding substrates.[1][5][6]

Experimental Protocol: Synthesis of (4,4'-di-tert-butyl-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide

This protocol is a representative procedure adapted from established methods for the Buchwald-Hartwig C-P coupling of sterically hindered aryl bromides.[7][8] Optimization may be necessary to achieve the highest yields for this specific substrate.

Materials:

  • This compound

  • Diphenylphosphine oxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a steady stream of inert gas, add palladium(II) acetate (1-2 mol%), XPhos (1.5-3 mol%), and sodium tert-butoxide (1.5 equivalents) to an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equivalent) and diphenylphosphine oxide (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (4,4'-di-tert-butyl-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide.

Data Presentation

The following table summarizes typical reaction parameters for the phosphination of sterically hindered aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.

ParameterTypical RangeRecommended Starting PointNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂1-2 mol% loading is common. Pd₂(dba)₃ can also be effective.[9][10]
Ligand XPhos, RuPhos, t-BuXPhosXPhos1.5-3 mol% loading. Bulky, electron-rich ligands are essential for sterically hindered substrates.[5][6]
Base NaOtBu, KOtBu, Cs₂CO₃NaOtBu1.5-2.0 equivalents. Strong, non-nucleophilic bases are required.[11]
Solvent Toluene, DioxaneTolueneAnhydrous and degassed solvent is crucial for reaction success.
Temperature 80 - 120 °C110 °CHigher temperatures are often necessary for hindered substrates.
Reaction Time 4 - 24 hoursMonitor by TLC/LC-MSReaction time will vary based on the specific conditions and substrate reactivity.
Yield 50 - 95%-Yields are highly dependent on the optimization of reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product prep Combine Reactants: - this compound - Diphenylphosphine oxide - Pd(OAc)₂ - XPhos - NaOtBu reaction Add Anhydrous Toluene Heat to 110 °C Monitor by TLC/LC-MS prep->reaction Inert Atmosphere workup Cool to RT Aqueous Work-up Dry Organic Layer reaction->workup purify Column Chromatography workup->purify product Obtain Pure Product purify->product

Caption: A step-by-step workflow for the phosphination of this compound.

Catalytic Cycle

catalytic_cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange Ph₂P(O)H, Base phosphine_complex [Ar-Pd(II)(P(O)Ph₂)L]⁻ ligand_exchange->phosphine_complex reductive_elimination Reductive Elimination phosphine_complex->reductive_elimination reductive_elimination->pd0 Ar-P(O)Ph₂

Caption: A simplified catalytic cycle for the Buchwald-Hartwig C-P cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered substrate, 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. The information is presented in a question-and-answer format to directly address common challenges encountered during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound so challenging?

A1: The primary challenge arises from significant steric hindrance around the bromine atom at the 2-position. The two bulky tert-butyl groups on the biphenyl backbone restrict access to the palladium catalyst, impeding the crucial oxidative addition step of the catalytic cycle. This steric bulk can also hinder the subsequent transmetalation and reductive elimination steps, leading to low reaction rates and yields.

Q2: What are the most common and effective types of cross-coupling reactions for this substrate?

A2: The most successful and widely documented cross-coupling reactions for sterically hindered aryl bromides like this compound are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions have been extensively optimized with specialized catalyst systems to overcome steric challenges.

Q3: Which palladium catalysts and ligands are recommended for reactions with this substrate?

A3: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective. The key to success lies in using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl bromide.

For Suzuki-Miyaura coupling , highly effective ligands include:

  • Bulky Monophosphine Ligands: SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.

  • N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even for the synthesis of tetra-ortho-substituted biaryls.

For Buchwald-Hartwig amination , recommended ligands include:

  • Bulky Biarylphosphine Ligands: Ligands such as XPhos and Josiphos-type ligands are often effective. For particularly challenging amidations, even bulkier ligands like AdBrettPhos may be necessary.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no conversion to the desired biaryl product.

This is the most common issue when working with this compound. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow:

References

Technical Support Center: Improving Suzuki Coupling Yields of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura coupling of the sterically hindered substrate, 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl.

Troubleshooting Guide

Low yields in the Suzuki coupling of sterically hindered substrates like this compound are a common challenge. The steric bulk around the reaction center can impede all three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. This guide provides a systematic approach to identify and resolve common issues.

Question: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?

Answer:

Low yields with this substrate can be attributed to several factors. A systematic approach to troubleshooting involves evaluating the catalyst system, base, solvent, and reaction conditions.

FAQs - Frequently Asked Questions

Q1: Why is my standard palladium catalyst, like Pd(PPh₃)₄, not effective for this reaction?

A1: Standard catalysts such as Pd(PPh₃)₄ are often ineffective for sterically hindered substrates like this compound. The bulky triphenylphosphine ligands can further increase steric congestion around the palladium center, hindering its approach to the aryl bromide for the crucial oxidative addition step. For challenging couplings, more robust catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are recommended.[1]

Q2: I'm observing significant amounts of homocoupling of my boronic acid. What can I do to minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this, it is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas, such as argon or nitrogen, through the reaction mixture for an extended period. Maintaining a positive pressure of an inert gas throughout the reaction is also essential. Using a slight excess of the aryl bromide can also sometimes help to favor the cross-coupling pathway.

Q3: Can I run this reaction open to the air?

A3: It is highly discouraged to perform this Suzuki coupling reaction open to the air. The palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Furthermore, the presence of oxygen can promote the unwanted homocoupling of the boronic acid, leading to a significant decrease in the yield of the desired product. Always use an inert atmosphere (nitrogen or argon) for the best results.

Q4: My starting material is consumed, but the yield of the desired product is still low. What are the likely side reactions?

A4: If your starting material is consumed without a high yield of the desired product, several side reactions could be occurring:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where it is replaced by a hydrogen atom. This is more common with electron-rich boronic acids and can be exacerbated by the presence of water and base. Using anhydrous solvents or more stable boronic esters (e.g., pinacol esters) can help mitigate this.

  • Dehalogenation: The aryl bromide can be reduced to the corresponding biphenyl. This can occur if there are sources of hydride in the reaction mixture.

  • Catalyst Decomposition: At high temperatures, or if the ligand does not effectively stabilize the palladium center, the catalyst can decompose to form inactive palladium black.

Data Presentation

The following tables provide a summary of how different components of the reaction can affect the yield of the Suzuki coupling for sterically hindered biaryls. The data is representative and based on general findings for similar substrates.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst PrecursorLigandTypical Yield Range (%)Notes
Pd₂(dba)₃PPh₃Low to ModerateOften ineffective for sterically hindered substrates.
Pd(OAc)₂SPhos High to Excellent A bulky, electron-rich Buchwald ligand, often a good first choice for hindered couplings.[1]
Pd₂(dba)₃XPhos High to Excellent Another highly effective Buchwald ligand for challenging substrates.[1]
Pd(OAc)₂RuPhos High to Excellent Effective for a wide range of sterically demanding couplings.[1]
Pd(OAc)₂cataCXium® AGood to HighA palladacycle-based catalyst that can be effective in certain cases.

Table 2: Effect of Base and Solvent on Yield

Base (equivalents)Solvent SystemTypical Yield Range (%)Notes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice, but may not be optimal for hindered substrates.
K₃PO₄ (2-3)Dioxane/H₂O High to Excellent A strong base that is often very effective for less reactive aryl bromides. The presence of water can be beneficial.[1]
Cs₂CO₃ (2-3)DioxaneHigh to ExcellentOften provides higher yields but is more expensive.
KOf-Bu (2-3)THF (anhydrous)Moderate to HighA very strong base that can be effective in anhydrous conditions, but may promote side reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and may require optimization for specific boronic acids and desired scales.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or boronic ester (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst; 1-5 mol%)

  • Base (e.g., K₃PO₄; 2.0 - 3.0 eq.)

  • Anhydrous and degassed solvent (e.g., Dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand, or the pre-formed catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate the logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.

Troubleshooting_Workflow start Low Yield Observed catalyst Evaluate Catalyst System - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) - Increase catalyst loading start->catalyst Initial Check base Screen Different Bases - Try stronger bases (e.g., K₃PO₄, Cs₂CO₃) catalyst->base No Improvement solution Improved Yield catalyst->solution Improvement solvent Optimize Solvent System - Ensure adequate solubility - Use aqueous mixtures (e.g., Dioxane/H₂O) base->solvent No Improvement base->solution Improvement temp Adjust Reaction Temperature - Cautiously increase temperature - Monitor for decomposition solvent->temp No Improvement solvent->solution Improvement side_reactions Investigate Side Reactions - Protodeboronation? - Homocoupling? - Dehalogenation? temp->side_reactions Still Low Yield temp->solution Improvement side_reactions->catalyst Address specific side reaction

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Catalytic_Cycle_Issues Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Ar-Br Hindrance Steric Hindrance (Bulky 'Ar' group) OxAdd->Hindrance Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar Ar'-B(OR)₂ Transmetal->Hindrance RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product RedElim->Hindrance

Caption: Impact of steric hindrance on the Suzuki catalytic cycle.

References

Technical Support Center: Synthesis of Phosphine Ligands from 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of phosphine ligands from the precursor 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. This resource is intended for researchers, scientists, and drug development professionals to help identify and mitigate side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of phosphine ligands from this compound?

A1: The two most prevalent side reactions are:

  • Homocoupling: Formation of a biphenyl byproduct through the coupling of two molecules of the Grignard or organolithium reagent derived from this compound. This is a common issue in reactions involving the formation of these reactive intermediates.[1][2][3][4][5]

  • Phosphine Oxidation: The desired phosphine ligand is susceptible to oxidation to the corresponding phosphine oxide, especially when exposed to air.[6][7][8][9] This side reaction can be minimized by maintaining a strictly inert atmosphere throughout the synthesis and workup.[6][7]

Q2: How can I minimize the formation of the homocoupling byproduct?

A2: Minimizing homocoupling involves controlling the reaction conditions during the formation and use of the Grignard or organolithium reagent. Key strategies include:

  • Temperature Control: Maintaining a low temperature during the formation and subsequent reaction of the organometallic intermediate can reduce the rate of homocoupling.

  • Slow Addition: Slow, dropwise addition of the alkyl halide to the magnesium turnings (for Grignard formation) or the dropwise addition of the organolithium reagent to the phosphine source can help maintain a low concentration of the reactive species, thus disfavoring the bimolecular homocoupling reaction.

  • Choice of Metalating Agent: In some cases, using an alternative to Grignard or n-butyllithium, such as transmetalation with a different organometallic reagent, may reduce homocoupling.

Q3: My final product is contaminated with a significant amount of phosphine oxide. What can I do to prevent this?

A3: Phosphine oxidation is primarily caused by exposure to oxygen. To prevent this:

  • Inert Atmosphere: All steps of the synthesis, including the reaction, workup, and purification, should be performed under a rigorously maintained inert atmosphere (e.g., argon or nitrogen).[6][7]

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by methods such as freeze-pump-thaw cycles or by sparging with an inert gas.[6]

  • Storage: Store the final phosphine ligand under an inert atmosphere and at low temperatures to prevent slow oxidation over time.

Q4: I am having trouble initiating the Grignard reaction. What are some common troubleshooting steps?

A4: Difficulty in initiating a Grignard reaction is a common issue. Here are some tips:

  • Fresh Magnesium: Use freshly crushed or ground magnesium turnings to expose a clean, reactive surface.

  • Dry Glassware and Solvents: Ensure all glassware is oven-dried and solvents are anhydrous. Water will quench the Grignard reagent.

  • Initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.

  • Local Heating: Gentle heating of a small spot on the flask with a heat gun can sometimes initiate the reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of phosphine ligands from this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Ligand • Incomplete reaction. • Significant formation of homocoupling byproduct. • Oxidation of the phosphine ligand. • Loss of product during workup or purification.• Monitor the reaction by TLC or GC to ensure completion. • Optimize reaction conditions to minimize homocoupling (see FAQ 2). • Employ strict inert atmosphere techniques (see FAQ 3). • Use careful extraction and chromatography techniques. Consider using a less polar solvent for the initial extraction to minimize transfer of polar byproducts.
Presence of a High-Molecular-Weight Impurity • This is likely the homocoupled biphenyl byproduct.• Optimize Grignard/organolithium formation and reaction conditions. • The homocoupled product can often be separated from the desired ligand by careful column chromatography, as it is typically less polar.
Product Appears as a White, Crystalline Solid that is Difficult to Purify • The product may be contaminated with the corresponding phosphine oxide.• Confirm the presence of phosphine oxide by 31P NMR spectroscopy (phosphine oxides typically appear at a downfield chemical shift compared to the corresponding phosphine). • If phosphine oxide is present, future syntheses must be conducted under more rigorous inert conditions. • The phosphine oxide can sometimes be separated by chromatography, but it can be challenging due to similar polarities. In some cases, the mixture can be reduced to convert the phosphine oxide back to the phosphine, followed by repurification.
Reaction Fails to Proceed (No Product Formation) • Inactive Grignard or organolithium reagent. • Poor quality starting materials. • Incorrect reaction temperature.• Ensure the Grignard reagent is successfully formed (observe the disappearance of magnesium and a color change). • Use freshly distilled or purchased anhydrous solvents and high-purity starting materials. • Verify the reaction temperature. Lithiation reactions are often performed at low temperatures (e.g., -78 °C), while Grignard reactions may require initial heating for initiation.

Data Presentation: Common Side Reactions and Estimated Yields

The following table summarizes the common side reactions and provides an estimated range for their occurrence based on general principles of phosphine ligand synthesis. Precise quantitative data for the synthesis from this compound is not extensively reported in the literature, and these values should be considered as guidelines.

Side Reaction Byproduct Typical Conditions Favoring Formation Estimated Yield Range
Homocoupling4,4',4'',4'''-tetra-tert-butyl-1,1':2',1'':2'',1'''-quaterphenylHigh concentration of Grignard/organolithium reagent, elevated temperatures.5-20% (can be higher under non-optimized conditions)
Phosphine Oxidation2-(diorganophosphinoyl)-4,4'-di-tert-butyl-1,1'-biphenylExposure to air (oxygen).0-100% (highly dependent on the rigor of inert atmosphere techniques)
Incomplete ReactionUnreacted this compoundInsufficient reaction time, low temperature, or deactivated organometallic reagent.Variable

Experimental Protocols

Synthesis of 2-(Dicyclohexylphosphino)-4,4'-di-tert-butyl-1,1'-biphenyl (a representative Buchwald-type ligand)

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Chlorodicyclohexylphosphine

  • Iodine (for initiation)

  • Anhydrous, degassed solvents for workup (e.g., toluene, hexanes)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Grignard Reagent Formation:

    • Under an argon atmosphere, add magnesium turnings to an oven-dried three-necked flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel.

    • Add a small crystal of iodine.

    • In the dropping funnel, add a solution of this compound in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium and gently heat to initiate the reaction.

    • Once the reaction starts (as indicated by a color change and gentle refluxing), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Phosphine Synthesis:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of chlorodicyclohexylphosphine in anhydrous THF to the Grignard reagent via a syringe or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with toluene or diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel under an inert atmosphere, using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Mandatory Visualizations

Troubleshooting_Workflow start Start: Synthesis of Phosphine Ligand check_yield Low or No Yield? start->check_yield check_impurities Product Contaminated? check_yield->check_impurities No, yield is acceptable incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes homocoupling_issue High Homocoupling? check_impurities->homocoupling_issue Yes end_success Successful Synthesis check_impurities->end_success No incomplete_rxn->homocoupling_issue No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature incomplete_rxn->optimize_conditions Yes oxidation_issue Phosphine Oxide Present? homocoupling_issue->oxidation_issue No optimize_grignard Optimize Grignard/Lithiation: - Lower temperature - Slow addition of reagents homocoupling_issue->optimize_grignard Yes workup_loss Product Loss During Workup? oxidation_issue->workup_loss No improve_inert_tech Improve Inert Atmosphere Technique: - Use degassed solvents - Ensure leak-proof setup oxidation_issue->improve_inert_tech Yes refine_purification Refine Purification: - Careful chromatography - Optimize solvent system workup_loss->refine_purification Yes end_failure Re-evaluate Synthetic Strategy workup_loss->end_failure No optimize_conditions->start Re-run Synthesis optimize_grignard->start Re-run Synthesis improve_inert_tech->start Re-run Synthesis refine_purification->start Re-run Synthesis

Caption: Troubleshooting workflow for the synthesis of phosphine ligands.

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere grignard_prep Prepare Grignard Reagent: 1. Add Mg turnings and I2 crystal 2. Slowly add this compound in THF 3. Reflux to completion start->grignard_prep phosphine_addition Phosphine Addition: 1. Cool Grignard to 0 °C 2. Slowly add Chlorodicyclohexylphosphine in THF 3. Stir overnight at room temperature grignard_prep->phosphine_addition workup Workup: 1. Quench with aq. NH4Cl 2. Extract with organic solvent 3. Wash and dry organic layers phosphine_addition->workup purification Purification: 1. Concentrate under reduced pressure 2. Column chromatography on silica gel (under inert atmosphere) workup->purification end Final Product: 2-(Dicyclohexylphosphino)-4,4'-di-tert-butyl-1,1'-biphenyl purification->end

Caption: General experimental workflow for ligand synthesis.

References

Technical Support Center: Purification of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl and its derivatives. The following sections offer guidance on common purification challenges and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've synthesized this compound via a Suzuki-Miyaura coupling, but my crude product is a complex mixture. What are the likely impurities?

A1: In a typical Suzuki-Miyaura coupling to form your target compound, several side products can arise. The most common impurities to look for are:

  • Homocoupling products: This results from the coupling of two boronic acid/ester molecules or two aryl halide molecules. In your case, this could be 4,4',4'',4'''-tetra-tert-butyl-quaterphenyl (from the boronic ester) or a debrominated dimer.

  • Protodeborylation/Protodebromination: This is the replacement of the boronic acid/ester group or the bromine atom with a hydrogen atom from the solvent or trace water. This would lead to the presence of 4,4'-di-tert-butyl-1,1'-biphenyl in your mixture.

  • Unreacted starting materials: Incomplete reactions will leave behind the initial aryl halide and boronic acid/ester.

  • Catalyst residues: Palladium catalyst residues may persist in the crude product, often appearing as a fine black powder.

A general workflow for a Suzuki coupling reaction is outlined below, highlighting the potential for side product formation.

Suzuki_Coupling_Pathway A Aryl Halide (e.g., 1,4-dibromo-2,5-di-tert-butylbenzene) Product Desired Product (this compound) A->Product Suzuki Coupling Impurity1 Homocoupling Byproducts A->Impurity1 Impurity2 Protodeborylation/ Protodebromination A->Impurity2 Impurity3 Unreacted Starting Materials A->Impurity3 B Boronic Acid/Ester (e.g., (4-tert-butylphenyl)boronic acid) B->Product B->Impurity1 B->Impurity2 B->Impurity3 Pd0 Pd(0) Catalyst Pd0->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product

Caption: Synthetic pathway of a Suzuki coupling leading to the desired product and potential impurities.

Q2: My column chromatography separation of this compound is not effective. The spots on my TLC plate are too close together. What can I do?

A2: Poor separation during column chromatography is a common issue, especially with non-polar compounds that have similar polarities to their impurities. Here are some troubleshooting steps:

  • Optimize Your Solvent System: The key to good separation is finding an eluent system that provides a good separation factor (ΔRf) between your product and impurities. For a non-polar compound like this compound, start with a very non-polar mobile phase like pure hexanes or petroleum ether. Gradually increase the polarity by adding small increments of a slightly more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate.

  • Use a Longer Column: Increasing the length of your silica gel column increases the number of theoretical plates, which can improve the separation of closely eluting compounds.

  • Dry Loading: If your compound is not very soluble in your mobile phase, it may precipitate at the top of the column when you load it, leading to band broadening. To avoid this, try dry loading: dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column.

  • Check for Column Channeling: Uneven packing of the silica gel can lead to channels forming, which results in poor separation. Ensure your silica gel is packed uniformly.

Q3: I am trying to recrystallize my this compound, but it keeps oiling out. How can I get it to crystallize?

A3: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This is common for compounds with low melting points or when the cooling is too rapid. Here are some solutions:

  • Use a Different Solvent System: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold. For non-polar compounds, consider solvents like hexanes, heptane, ethanol, or a mixture of solvents like ethyl acetate/hexanes. You may need to experiment with several different solvents or solvent pairs to find the optimal one.

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of a stable crystal lattice. Once the solution has reached room temperature, you can then place it in an ice bath to maximize the yield.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of non-polar compounds like this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • TLC plates (silica gel on aluminum)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in a series of solvent systems with increasing polarity (e.g., 100% hexanes, 1% ethyl acetate in hexanes, 2% ethyl acetate in hexanes, etc.) to find the optimal eluent for separation. The ideal system should give your product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes). Pour the slurry into the column and allow the silica to settle. Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Column_Chromatography_Workflow Start Crude Product TLC TLC Analysis to Determine Eluent Start->TLC Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Sample onto Column Pack->Load Elute Elute with Chosen Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: A typical workflow for purification by column chromatography.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for recrystallizing non-polar organic compounds.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, hexanes, or ethyl acetate/hexanes mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the potential recrystallization solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes typical solvent systems used for the purification of non-polar brominated biphenyl derivatives. Note that the optimal conditions for this compound may need to be determined empirically.

Purification TechniqueCompound TypeTypical Solvent System(s)Expected Purity
Column Chromatography Non-polar brominated biphenylsHexanes/Ethyl Acetate (gradient)>98%
Petroleum Ether/Dichloromethane (gradient)>98%
Recrystallization Non-polar brominated biphenylsEthanol>99%
Hexanes or Heptane>99%
Ethyl Acetate/Petroleum Ether>98%

Optimizing reaction conditions for the phosphination of bromobiphenyls

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the phosphination of bromobiphenyls.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the phosphination of bromobiphenyls.

Issue 1: Low or No Conversion to the Desired Phosphinated Product

Q: My phosphination reaction shows low or no conversion of the bromobiphenyl starting material. What are the potential causes and how can I resolve this?

A: Low or no conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Potential Cause: Inactive Catalyst

    • Recommended Action: Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture.[1] Use a fresh batch of the palladium precursor and ligand, ensuring they have been stored correctly under an inert atmosphere.[1] Consider using a more robust pre-formed catalyst.

  • Potential Cause: Inefficient Oxidative Addition

    • Recommended Action: Oxidative addition of the palladium catalyst to the aryl bromide is a crucial step.[1] Switching to a more electron-rich and sterically bulky phosphine ligand, such as a Buchwald-type ligand (e.g., SPhos, XPhos), can enhance the electron density on the palladium center and facilitate this step.[1] Incrementally increasing the reaction temperature may also improve the rate of oxidative addition.[1]

  • Potential Cause: Inappropriate Base or Solvent

    • Recommended Action: The choice of base and solvent is critical.[2] Screen a variety of bases; for C-P coupling, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective.[3] The solvent can significantly influence catalyst stability and reagent solubility.[4] Aprotic solvents like toluene, dioxane, or DMF are commonly used.[3]

  • Potential Cause: Insufficiently Degassed System

    • Recommended Action: The presence of oxygen can deactivate the palladium catalyst.[5] Ensure the solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (e.g., Argon) or by using the freeze-pump-thaw method.[5]

A logical workflow for troubleshooting low conversion is presented below.

G start Low or No Conversion catalyst Check Catalyst Activity start->catalyst ligand Optimize Ligand catalyst->ligand Catalyst is active replace_catalyst Use fresh catalyst/ligand Consider a pre-catalyst catalyst->replace_catalyst Catalyst is suspect conditions Adjust Reaction Conditions ligand->conditions No improvement success Successful Conversion ligand->success Improved conversion ligand_action Switch to electron-rich, bulky phosphine ligand (e.g., Buchwald type) ligand->ligand_action conditions->success Improved conversion conditions_action Screen different bases (e.g., NaOtBu) Increase temperature incrementally Ensure rigorous degassing conditions->conditions_action replace_catalyst->ligand

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Side Products

Q: My reaction is producing significant amounts of side products, such as homocoupled biphenyl or phosphine oxide. How can I minimize these?

A: The formation of byproducts often points to issues with the reaction atmosphere or reagent stability.

  • Potential Cause: Homocoupling of Bromobiphenyl

    • Recommended Action: This can occur due to the presence of oxygen.[5] Ensure the reaction is set up under a strict inert atmosphere and that all solvents and reagents are properly degassed.[5]

  • Potential Cause: Oxidation of the Phosphine Reagent

    • Recommended Action: Tertiary phosphines can be susceptible to oxidation, leading to the formation of phosphine oxides. Handle phosphine reagents under an inert atmosphere and use freshly opened or purified materials.

  • Potential Cause: Ligand Scrambling

    • Recommended Action: An interchange between the phosphine ligand's aryl groups and the bromobiphenyl can occur, leading to undesired coupling products.[6] The choice of a robust ligand, often one that is sterically hindered, can help to suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for aryl halides in palladium-catalyzed phosphination?

A1: The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions, including phosphination, is C–I > C–Br > C–OTf > C–Cl. This is due to the differences in bond dissociation energies, with the C-I bond being the weakest and most susceptible to oxidative addition by the palladium catalyst.

Q2: How do I select the right phosphine ligand for my reaction?

A2: The choice of ligand is crucial for a successful phosphination. Generally, electron-rich and sterically bulky phosphine ligands are effective because they promote the oxidative addition and reductive elimination steps of the catalytic cycle. Trialkylphosphines, such as tri-tert-butylphosphine and tricyclohexylphosphine, have high electron density. Biarylphosphine ligands (e.g., Buchwald-type ligands) are also highly effective.[1] The optimal ligand often needs to be determined empirically by screening a selection.

Q3: What role does the base play in the phosphination reaction?

A3: The base is critical and its choice can depend on the specific phosphinating agent used (e.g., a secondary phosphine, phosphine oxide, or H-phosphonate). In many palladium-catalyzed cross-couplings, the base is involved in the deprotonation of the nucleophile or in the regeneration of the active catalyst. For phosphination reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are often employed.[3]

Q4: Which solvents are recommended for the phosphination of bromobiphenyls?

A4: Aprotic solvents are generally preferred for palladium-catalyzed phosphination. Common choices include toluene, 1,4-dioxane, and N,N-dimethylformamide (DMF).[3] The choice can affect the solubility of the reagents and the stability of the catalytic species.[4] For example, polar aprotic solvents like DMF can be beneficial for substrates with poor solubility, but one should be mindful of potential side reactions.[4]

Q5: How can I monitor the progress of my reaction?

A5: Reaction progress can be monitored using standard analytical techniques. Thin-layer chromatography (TLC) provides a quick qualitative assessment. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for identifying products and byproducts.[7] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is also a powerful tool for monitoring the consumption of the starting phosphine reagent and the formation of the phosphinated product.[8]

Data Presentation: Reaction Parameter Summary

The following tables summarize key reaction parameters and their typical ranges for the palladium-catalyzed phosphination of aryl bromides. These should serve as a starting point for optimization.

Table 1: Catalyst and Ligand Selection

Catalyst PrecursorLigand TypeTypical LigandCatalyst Loading (mol%)Notes
Pd(OAc)₂Buchwald-typeSPhos, XPhos, RuPhos1 - 5Effective for challenging couplings.[1]
Pd₂(dba)₃Buchwald-typeXantphos, RuPhos1 - 5Common and robust palladium(0) source.[1]
Pd(PPh₃)₄-Tetrakis2 - 10A classic catalyst, but may be less active for challenging substrates.[1]

Table 2: Base and Solvent Options

BaseStrengthSolventTypeTypical Temperature (°C)
NaOtBuStrongTolueneAprotic, Nonpolar80 - 110
K₃PO₄Moderate1,4-DioxaneAprotic, Polar Ether80 - 100
Cs₂CO₃ModerateDMFAprotic, Polar80 - 120
K₂CO₃ModerateToluene/H₂OBiphasic80 - 100

Experimental Protocols

General Protocol for the Palladium-Catalyzed Phosphination of 4-Bromobiphenyl

This protocol provides a general starting point. The specific phosphine, ligand, base, and solvent should be optimized for each substrate combination.

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction cluster_3 Workup and Purification a Add 4-bromobiphenyl, phosphine reagent, and base to an oven-dried Schlenk tube. b Add palladium precursor and ligand. a->b c Seal the tube and evacuate and backfill with inert gas (e.g., Argon) three times. b->c d Add degassed solvent via syringe. c->d e Heat the reaction mixture (e.g., 80-110 °C) with stirring. d->e f Monitor progress by TLC or LC-MS. e->f g Cool to room temperature. Dilute with an organic solvent. f->g h Wash with water and brine. g->h i Dry organic layer, filter, and concentrate. h->i j Purify by column chromatography. i->j

Caption: General experimental workflow for phosphination.

Materials:

  • 4-Bromobiphenyl (1.0 equiv.)

  • Phosphine reagent (e.g., diphenylphosphine, 1.1 - 1.2 equiv.)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromobiphenyl, the phosphine reagent, and the base.[1]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor and the ligand.[1]

  • Inert Atmosphere: Seal the Schlenk tube with a septum or screw cap. Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the tube in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC or LC-MS.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired phosphinated biphenyl.[7]

References

Troubleshooting low conversion rates with "2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low conversion rates in cross-coupling reactions involving 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are experiencing very low to no conversion in our Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?

A1: Low conversion rates with this substrate are common and typically stem from the significant steric hindrance provided by the tert-butyl groups and the bromine atom at the 2-position. This steric bulk impedes crucial steps in the catalytic cycle. The primary areas to investigate are:

  • Ineffective Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for sterically hindered substrates.[1] The bulky nature of this compound requires specialized ligands to facilitate the oxidative addition and reductive elimination steps.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base play a critical role and must be carefully optimized for such a challenging substrate.

  • Reagent Quality: The purity and stability of your boronic acid/ester, palladium catalyst, and ligand are paramount. Degradation of any of these components can lead to failed reactions.

Q2: What type of palladium ligands are recommended for overcoming the steric hindrance of this compound in Suzuki-Miyaura reactions?

A2: For sterically demanding substrates, the use of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, is highly recommended.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition with the hindered aryl bromide. N-heterocyclic carbene (NHC) ligands have also shown great efficacy.[1][3]

Ligand TypeExamplesRationale for Use with Sterically Hindered Substrates
Bulky Biarylphosphine Ligands SPhos, XPhos, RuPhosPromote formation of reactive monoligated Pd(0) species, accelerating oxidative addition and reductive elimination.[1][4]
N-Heterocyclic Carbene (NHC) Ligands IPr, SImesOffer strong electron donation and steric bulk, enhancing catalyst stability and activity.[1]
Ferrocene-based Ligands dppf (less effective for highly hindered)Can be effective, but modern bulky phosphines are generally superior for this substrate class.

Q3: We are attempting a Buchwald-Hartwig amination with this compound and are seeing low yields. What adjustments should we consider?

A3: Similar to Suzuki coupling, the steric hindrance of this compound is the primary challenge in Buchwald-Hartwig amination. Key areas for optimization include:

  • Ligand Selection: The use of bulky, electron-rich dialkylbiaryl phosphine ligands is crucial.[4] These ligands have been specifically developed to facilitate the coupling of sterically demanding aryl halides and a wide array of amines.[4]

  • Base Selection: The choice of base is critical and often more sensitive than in less hindered systems. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. However, the optimal base can be solvent and substrate-dependent.[5]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally preferred. The polarity of the solvent can influence the efficacy of the base.[5]

ParameterRecommendation for Hindered Buchwald-Hartwig AminationRationale
Ligand Bulky dialkylbiaryl phosphines (e.g., BrettPhos, RuPhos)Stabilize the active catalyst and promote the rate-limiting steps of the reaction.[6]
Base Strong, non-coordinating bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)The effectiveness of a base is highly context-dependent and can vary with the specific reaction.[5]
Solvent Anhydrous aprotic solvents (e.g., Toluene, Dioxane)The choice of solvent can impact the solubility of reagents and the stability of catalytic intermediates.[5]

Q4: Could side reactions be contributing to the low yield with this compound?

A4: Yes, several side reactions can compete with the desired cross-coupling and lower your yield:

  • Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom. This can be promoted by certain ligands and reaction conditions. The use of bulky biarylphosphine ligands has been shown to suppress this side reaction.[1]

  • Protodeboronation (in Suzuki Coupling): The boronic acid/ester reacts with residual water or protic solvents, replacing the boron functionality with a hydrogen atom. This is a common issue, and ensuring anhydrous conditions can help mitigate it.[7]

  • Homocoupling: Two molecules of the boronic acid/ester or two molecules of the aryl halide couple with each other. This is often a sign of catalyst decomposition or suboptimal reaction conditions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with a Sterically Hindered Substrate

This protocol is a starting point and may require optimization.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • In a separate glovebox, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reaction Setup:

    • Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Add the catalyst/ligand solution via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Conversion Rates

Caption: A logical workflow for troubleshooting low conversion rates.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)(X)L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R-Pd(II)(R')L_n Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide R-X (this compound) ArylHalide->OxAdd BoronicAcid R'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Characterization of Bulky Biphenyl Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bulky biphenyl phosphine ligands.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental characterization of bulky biphenyl phosphine ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My ³¹P NMR spectrum shows broad peaks. What are the potential causes and solutions?

Answer:

Broad peaks in ³¹P NMR spectra of bulky biphenyl phosphine ligands can arise from several factors:

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If the ligand is coordinated to a paramagnetic metal center, this broadening is inherent to the sample.

  • Slow Tumbling in Solution: The large size of these ligands can lead to slow molecular tumbling in solution, which is a common cause of broader lines.

    • Solution: Try acquiring the spectrum at a higher temperature to increase tumbling rates. Using a less viscous deuterated solvent can also help.

  • Chemical Exchange: If the ligand is in equilibrium between different conformations or is coordinating and de-coordinating from a metal center on the NMR timescale, this can lead to peak broadening.

    • Solution: Variable temperature NMR studies can help to resolve these exchange processes. At lower temperatures, you may be able to see distinct signals for each species.

  • Unresolved Couplings: Complex, unresolved couplings to protons or other nuclei can manifest as broad signals.

    • Solution: Ensure effective proton decoupling. If coupling to other nuclei (e.g., ¹⁹F, ¹¹B) is suspected, selective decoupling experiments may be necessary.

Question: I am struggling to obtain quantitative ³¹P NMR data. What are the key considerations?

Answer:

Obtaining accurate quantitative data from ³¹P NMR can be challenging due to:

  • Longitudinal Relaxation Times (T₁): Phosphorus nuclei can have long T₁ values, meaning they do not fully relax between pulses in a standard experiment, leading to inaccurate signal integration.

    • Solution: Use a longer relaxation delay (at least 5 times the longest T₁) between scans. An inverse-gated decoupling sequence should also be used to suppress the Nuclear Overhauser Effect (NOE).

  • Nuclear Overhauser Effect (NOE): Proton decoupling can enhance the signals of phosphorus nuclei to varying degrees, leading to inaccurate integrations.

    • Solution: As mentioned above, an inverse-gated decoupling pulse program is essential for quantitative measurements as it decouples protons only during signal acquisition, preventing NOE buildup.

Mass Spectrometry (MS)

Question: I am having trouble detecting the molecular ion of my bulky biphenyl phosphine ligand. Which ionization technique is best?

Answer:

The choice of ionization technique is critical for the successful mass spectrometric analysis of these ligands.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that is generally preferred for these molecules.[1] It typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for confirming the molecular weight.[1][2]

  • Electron Impact (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons.[2][3] This often leads to extensive fragmentation and the molecular ion peak may be weak or absent.[4] However, the fragmentation pattern can provide valuable structural information.[4][5]

Troubleshooting Tip: If you are using ESI and still not seeing your molecular ion, ensure your sample is sufficiently pure and consider using a different solvent system for infusion. The addition of a small amount of acid can sometimes aid in the formation of the [M+H]⁺ ion. For neutral metal complexes, specialized ligands that incorporate a "proton sponge" can be used to promote ionization.[6]

Question: My mass spectrum shows many peaks. How can I interpret the fragmentation pattern?

Answer:

The fragmentation of bulky biphenyl phosphine ligands in the mass spectrometer can be complex. Common fragmentation pathways include:

  • Loss of Substituents: Cleavage of bonds to the phosphorus atom, resulting in the loss of aryl or alkyl groups.

  • Cleavage of the Biphenyl Backbone: Fragmentation of the biphenyl rings themselves.

  • Rearrangement Reactions: Intramolecular rearrangements can occur, leading to unexpected fragment ions.

For a systematic approach to interpretation:

  • Identify the Molecular Ion: If present, this is your starting point.

  • Look for Common Neutral Losses: Calculate the mass differences between major peaks and see if they correspond to the loss of common fragments (e.g., phenyl group, tert-butyl group).

  • Consider the Ionization Method: EI will produce more extensive fragmentation than ESI.[2][3]

  • Reference Literature: Compare your spectrum to published data for similar compounds if available.

Crystallography

Question: I am finding it difficult to grow single crystals of my bulky biphenyl phosphine ligand suitable for X-ray diffraction. What can I do?

Answer:

Growing single crystals of large, sterically hindered molecules can be challenging. Here are some techniques to try:

  • Solvent System Screening: Systematically screen a wide range of solvents and solvent combinations. Slow evaporation of a dilute solution is a common starting point.

  • Vapor Diffusion: Dissolve your compound in a solvent in which it is soluble, and place this vial inside a larger, sealed container with a second "anti-solvent" in which your compound is insoluble. The slow diffusion of the anti-solvent vapors into the solution can promote crystal growth.

  • Temperature Variation: Try crystallization at different temperatures (room temperature, in a refrigerator, or a freezer). Slow cooling of a saturated solution can also be effective.

  • Purity: Ensure your compound is highly pure. Impurities can inhibit crystal growth. Recrystallization or column chromatography may be necessary before attempting to grow single crystals.

Frequently Asked Questions (FAQs)

Q1: Why is ³¹P NMR the preferred technique for characterizing phosphine ligands?

A1: ³¹P NMR is highly effective for several reasons:

  • The ³¹P nucleus has a 100% natural abundance and a high gyromagnetic ratio, providing good sensitivity.[7]

  • It has a very wide chemical shift range, which allows for excellent separation of signals from different phosphorus environments, making it easy to distinguish the desired ligand from its phosphine oxide and other phosphorus-containing impurities.[7][8]

  • It is a non-invasive technique that can be performed on samples in an inert atmosphere, which is crucial for air-sensitive compounds.[8]

Q2: How can I confirm the purity of my air-sensitive bulky biphenyl phosphine ligand?

A2: A combination of techniques is recommended:

  • ³¹P NMR: This is the most direct way to check for the presence of the corresponding phosphine oxide, a common impurity formed upon exposure to air.[8] The phosphine oxide will appear as a distinct peak, typically at a different chemical shift. Other phosphorus-containing impurities from the synthesis will also be visible.

  • ¹H and ¹³C NMR: These spectra can help identify non-phosphorus-containing impurities, such as residual solvents or unreacted starting materials.

  • Elemental Analysis: This provides the percentage composition of C, H, and sometimes other elements, which can be compared to the theoretical values for the pure compound. Discrepancies may indicate the presence of impurities or incomplete combustion.

Q3: What are the key safety precautions when handling these ligands?

A3: Bulky biphenyl phosphine ligands are often air-sensitive and may be pyrophoric in some cases.[9][10] Therefore, strict air-free techniques are mandatory.[11][12]

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using either a glove box or a Schlenk line.[10][13]

  • Dry Glassware and Solvents: Use oven- or flame-dried glassware and anhydrous, degassed solvents to prevent reaction with water and oxygen.[11]

  • Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Q4: What information can thermal analysis (TGA/DSC) provide?

A4: Thermal analysis can provide valuable information about the stability and properties of your ligand:

  • Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature.[14] This can determine the thermal stability of the ligand and identify decomposition temperatures.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[14] This can be used to determine the melting point, identify phase transitions, and assess thermal stability.

Data Presentation

Table 1: Typical ³¹P NMR Chemical Shift Ranges for Phosphine Ligands and Their Oxides.

Compound TypeTypical ³¹P Chemical Shift Range (ppm)
Triarylphosphines-10 to +10
Trialkylphosphines-20 to +60
Phosphine Oxides+20 to +60

Note: The exact chemical shift is highly dependent on the specific substituents on the phosphorus atom.

Table 2: Comparison of Mass Spectrometry Ionization Techniques.

TechniqueIonization PrincipleFragmentationBest For
Electron Impact (EI)High-energy electron beamExtensiveStructural Elucidation
Electrospray Ionization (ESI)High voltage applied to a liquidMinimal ("Soft")Molecular Weight Determination

Experimental Protocols

Protocol 1: Sample Preparation for ³¹P NMR of an Air-Sensitive Ligand

  • Dry the NMR Tube: Place the NMR tube and cap in an oven at >100 °C for at least 4 hours.

  • Transfer to Glove Box: Move the hot NMR tube and cap into a glove box antechamber and allow them to cool under vacuum before bringing them into the main chamber.

  • Prepare the Sample: Inside the glove box, accurately weigh the desired amount of the bulky biphenyl phosphine ligand into a small vial.

  • Add Deuterated Solvent: Using a clean, dry syringe, add the required volume of anhydrous, degassed deuterated solvent to the vial and gently swirl to dissolve the ligand.

  • Transfer to NMR Tube: Using a clean, dry pipette or syringe, transfer the solution to the dried NMR tube.

  • Seal the Tube: Securely cap the NMR tube. For extra protection against air exposure, the cap can be wrapped with Parafilm.

  • Remove from Glove Box: Transfer the sealed NMR tube out of the glove box for analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Characterization Issues cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Purity Purity & Synthesis Broad_Peaks Broad ³¹P NMR Peaks Paramagnetism Paramagnetic Impurities? Broad_Peaks->Paramagnetism Slow_Tumbling Slow Tumbling? Broad_Peaks->Slow_Tumbling Exchange Chemical Exchange? Broad_Peaks->Exchange Inaccurate_Integration Inaccurate Integration Long_T1 Long T₁? Inaccurate_Integration->Long_T1 NOE NOE Present? Inaccurate_Integration->NOE Clean_Glassware Clean_Glassware Paramagnetism->Clean_Glassware Solution: Clean Glassware Higher_Temp Higher_Temp Slow_Tumbling->Higher_Temp Solution: Increase Temp. VT_NMR VT_NMR Exchange->VT_NMR Solution: VT-NMR Long_Delay Long_Delay Long_T1->Long_Delay Solution: Increase Relaxation Delay Inverse_Gated Inverse_Gated NOE->Inverse_Gated Solution: Inverse-Gated Decoupling No_M_Ion No Molecular Ion Hard_Ionization Hard_Ionization No_M_Ion->Hard_Ionization Using EI? Use_ESI Use_ESI Hard_Ionization->Use_ESI Solution: Switch to ESI Impurity_Detected Impurity Detected Oxidation Oxidation Impurity_Detected->Oxidation Oxidation Product? Air_Free Air_Free Oxidation->Air_Free Solution: Use Strict Air-Free Technique

Caption: Troubleshooting workflow for common characterization issues.

Characterization_Logic Logical Flow of Ligand Characterization Synthesis Synthesis of Ligand Purification Purification Synthesis->Purification Handling Air-Free Handling Purification->Handling NMR_P31 ³¹P NMR Handling->NMR_P31 NMR_H1_C13 ¹H & ¹³C NMR Handling->NMR_H1_C13 MS Mass Spectrometry Handling->MS XRay Single Crystal X-Ray Handling->XRay EA Elemental Analysis Handling->EA Thermal Thermal Analysis Handling->Thermal Purity_Confirmed Purity Confirmed NMR_P31->Purity_Confirmed NMR_H1_C13->Purity_Confirmed Structure_Confirmed Structure Confirmed NMR_H1_C13->Structure_Confirmed MS->Structure_Confirmed XRay->Structure_Confirmed EA->Purity_Confirmed

Caption: Logical flow for the characterization of bulky ligands.

References

Validation & Comparative

The Strategic Advantage of Steric Bulk: A Comparative Guide to Bulky Biaryl Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The efficacy of these reactions is critically dependent on the choice of phosphine ligand, which modulates the stability and reactivity of the palladium catalyst. Among the pantheon of successful ligands, the bulky, electron-rich biaryl phosphines developed by the Buchwald group have proven to be exceptionally versatile.

This guide provides a comparative analysis of phosphine ligands derived from substituted biphenyls, with a focus on the impact of sterically demanding groups, such as tert-butyl substituents, on catalytic performance. While a multitude of brominated biphenyls can serve as precursors for these ligands, we will use the principles of steric hindrance and electron richness to compare the performance of tBuXPhos, a ligand featuring a di-tert-butylphosphino group, against other prominent Buchwald ligands like XPhos and SPhos in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This comparison will be supported by experimental data, detailed protocols, and mechanistic diagrams to inform ligand selection for researchers, scientists, and drug development professionals.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The introduction of bulky and electron-donating substituents on the biaryl phosphine backbone is a key strategy for enhancing catalytic activity. These features promote the formation of the active, monoligated Pd(0) species, facilitate oxidative addition of the aryl halide, and accelerate the final reductive elimination step of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The performance of different bulky biaryl phosphine ligands in the coupling of various aryl halides with arylboronic acids is summarized below.

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Reference
tBuXPhos Pd G3 4-ChlorotoluenePhenylboronic acid21002-24>95[1]
XPhos p-Tolyl tosylatePhenylboronic acid51100.579[2]
SPhos 2-ChlorotoluenePhenylboronic acid0.05RT294[3]
tBuXPhos Pd G3 2-BromonaphthalenePhenylboronic acid21002-24>95[1]
XPhos 4-BromotoluenePhenylboronic acid1RT12100[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The steric and electronic properties of the biaryl phosphine ligand are crucial for achieving high efficiency, especially with challenging substrates like aryl chlorides.

LigandAryl HalideAmineCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Reference
tBuXPhos 4-ChlorotolueneMorpholine1502495[5][6]
XPhos 4-ChlorotolueneAniline1802498[7]
SPhos 4-Chloroanisolen-Hexylamine1801998[3]
tBuXPhos 3-BromopyridinePiperidine1302492[5][6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and optimization of catalytic reactions. Below are general procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination using bulky biaryl phosphine ligands and their corresponding palladium precatalysts.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid using a tBuXPhos-based palladium precatalyst.[1]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • tBuXPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride, boronic acid, tBuXPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for the indicated time (typically 2-24 h).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the Buchwald-Hartwig amination of an aryl bromide with an amine using a tBuXPhos-based catalytic system.[5][6]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • [(cinnamyl)PdCl]₂ (0.01 mmol, 1 mol% Pd)

  • tBuXPhos (0.022 mmol, 2.2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried vial with a magnetic stir bar with [(cinnamyl)PdCl]₂, tBuXPhos, and NaOtBu.

  • Add the aryl bromide and the amine.

  • Add toluene to the vial.

  • Seal the vial with a screw cap and remove it from the glovebox.

  • Place the vial in a heating block at the desired temperature (e.g., 30-50 °C) and stir for the required time.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Considerations and Logical Relationships

The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions share common fundamental steps, including oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. The structure of the phosphine ligand plays a pivotal role in each of these steps.

Suzuki_Miyaura_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OR)2 Base pd2_biaryl Ar-Pd(II)L-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The bulky biaryl phosphine ligand (L) facilitates the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) center. The steric hindrance of the ligand promotes the formation of a monoligated Pd(0)L species, which is highly reactive.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L-X oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR'R'' pd2_amine [Ar-Pd(II)L(HNR'R'')]⁺ amine_coordination->pd2_amine deprotonation Deprotonation pd2_amine->deprotonation Base pd2_amido Ar-Pd(II)L(NR'R'') deprotonation->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

In the Buchwald-Hartwig amination, after the oxidative addition of the aryl halide, the amine coordinates to the palladium center. The bulky ligand environment facilitates the subsequent deprotonation by a base to form a palladium-amido complex. The steric pressure exerted by the ligand then promotes the final reductive elimination to yield the desired arylamine product and regenerate the active Pd(0) catalyst.

Ligand_Structure_Activity cluster_ligand Ligand Properties cluster_catalysis Catalytic Cycle Steps Steric Bulk Steric Bulk Oxidative Addition Oxidative Addition Steric Bulk->Oxidative Addition Promotes monoligation Reductive Elimination Reductive Elimination Steric Bulk->Reductive Elimination Accelerates Electron Richness Electron Richness Electron Richness->Oxidative Addition Facilitates Catalyst Stability Catalyst Stability Electron Richness->Catalyst Stability Performance Performance Oxidative Addition->Performance Reductive Elimination->Performance Catalyst Stability->Performance

Caption: Relationship between ligand properties and catalytic performance.

This diagram illustrates the logical relationship between the key properties of bulky biaryl phosphine ligands and their impact on the critical steps of the catalytic cycle, ultimately determining the overall performance of the cross-coupling reaction. Increased steric bulk and electron richness generally lead to higher catalytic activity and stability.

References

A Comparative Guide to the Catalytic Activity of Phosphine Ligands Derived from Different Biphenyl Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of phosphine ligands is paramount in advancing transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis and drug discovery. Among the plethora of ligand scaffolds, those built upon a biphenyl backbone have demonstrated exceptional performance, offering a desirable combination of steric bulk and electronic tunability. This guide provides an objective comparison of the catalytic activity of prominent phosphine ligands derived from distinct biphenyl precursors, supported by experimental data to inform ligand selection for specific synthetic challenges.

Introduction to Biphenyl-Based Phosphine Ligands

Biphenyl-based phosphine ligands are characterized by a central biphenyl core, which imparts conformational rigidity and allows for the precise positioning of bulky and electron-donating phosphine moieties. This structural framework is crucial for promoting the formation of highly active, monoligated palladium(0) species, which are often the key catalytic intermediates in cross-coupling reactions. The substituents on the biphenyl backbone significantly influence the ligand's steric and electronic properties, thereby dictating the efficiency, selectivity, and substrate scope of the catalytic system.

This guide will focus on the comparative performance of well-established ligand families, including the Buchwald ligands (SPhos, XPhos, and RuPhos) and chiral biphenyl phosphines, in two of the most widely used transformations: the Suzuki-Miyaura cross-coupling and asymmetric hydrogenation.

General Structure of Biphenyl-Based Phosphine Ligands

The modular nature of biphenyl phosphine ligand synthesis allows for systematic tuning of their properties. The general structure consists of a phosphine group attached to one phenyl ring of the biphenyl core, with various substituents on the other ring influencing the steric and electronic environment around the metal center.

G General Structure of Biphenyl-Based Phosphine Ligands cluster_ligand P P R1 R1 P->R1 R2 R2 P->R2 Biphenyl Biphenyl Backbone P->Biphenyl C-P bond Substituents Substituents (R') Biphenyl->Substituents C-C bond caption General scaffold of a biphenyl phosphine ligand. G Experimental Workflow for Suzuki-Miyaura Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Add Aryl Halide, Boronic Acid, and Base to a Schlenk tube add_solvent Add Solvent start->add_solvent degas Degas the mixture add_solvent->degas add_catalyst Add Pd Precursor and Ligand degas->add_catalyst heat Heat to desired temperature add_catalyst->heat monitor Monitor reaction by TLC or GC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench and Extract cool->quench purify Purify by Column Chromatography quench->purify caption A typical workflow for Suzuki-Miyaura cross-coupling. G Simplified Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_1 L-Pd(II)(Ar)(X) OxAdd->PdII_1 Transmetal Transmetalation PdII_1->Transmetal + Ar'-B(OR)₂ PdII_2 L-Pd(II)(Ar)(Ar') Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 + Ar-Ar' caption Key steps in the Suzuki-Miyaura catalytic cycle.

Performance of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sterically hindered biaryl scaffold, 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl, is a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and functional materials. Its bulky tert-butyl groups introduce unique conformational constraints and electronic properties, making the efficient and selective functionalization of its C-Br bond a topic of significant interest. This guide provides a comparative overview of the performance of this compound in various palladium-catalyzed cross-coupling reactions, offering insights into optimal conditions and potential challenges.

Executive Summary

The reactivity of this compound in cross-coupling reactions is heavily influenced by the steric hindrance around the bromine atom. Successful transformations typically require catalyst systems that are adept at facilitating reactions with challenging substrates. This often involves the use of bulky, electron-rich phosphine ligands. While specific quantitative data for this exact molecule is not always available in comparative studies, we can extrapolate its expected performance based on data from structurally similar, sterically hindered 2-bromobiphenyl derivatives.

This guide will focus on three major cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures. For sterically hindered substrates like this compound, the choice of ligand is paramount to achieving high yields.

Data Summary: Suzuki-Miyaura Coupling of Sterically Hindered 2-Bromobiphenyls

Coupling Partner (Ar-B(OH)₂)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10012-24Good to ExcellentBulky, electron-rich ligands like SPhos are crucial for high yields with hindered substrates.[1][2]
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane11018HighXPhos is another highly effective bulky phosphine ligand.
2-Methylphenylboronic acidPd(OAc)₂ / RuPhosCs₂CO₃t-BuOH8016Moderate to GoodThe additional steric bulk on the boronic acid can decrease yields.
Naphthylboronic acid[Pd(allyl)Cl]₂ / cataCXium® AK₂CO₃Toluene/H₂O10024GoodBuchwald-type ligands are generally effective.

Key Insights:

  • Ligand Selection: The use of bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, and RuPhos is critical to overcome the steric hindrance and achieve high catalytic activity.[1][2] These ligands facilitate the oxidative addition of the aryl bromide to the palladium center and promote the reductive elimination step.

  • Base and Solvent: A variety of bases and solvents can be employed, with potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often providing good results. Aprotic polar solvents like dioxane and toluene are commonly used.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow A Reactant Setup (Ar-Br, Boronic Acid, Base) B Catalyst Addition (Pd source + Ligand) A->B C Inert Atmosphere (N₂ or Ar) B->C D Solvent Addition (Anhydrous, Degassed) C->D E Heating & Stirring D->E F Reaction Monitoring (TLC, GC/MS) E->F G Workup (Quenching, Extraction) F->G H Purification (Chromatography) G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in medicinal chemistry. Similar to the Suzuki-Miyaura coupling, the success of this reaction with this compound is highly dependent on the catalyst system.

Data Summary: Buchwald-Hartwig Amination of Sterically Hindered 2-Bromobiphenyls

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
MorpholinePd₂(dba)₃ / BrettPhosNaOtBuToluene10012-24HighBrettPhos is a bulky ligand well-suited for coupling with secondary amines.[3][4]
AnilinePd(OAc)₂ / XPhosCs₂CO₃Dioxane11018GoodXPhos demonstrates broad applicability for various amine types.[5]
n-Butylamine[Pd(allyl)Cl]₂ / RuPhosK₃PO₄t-BuOH8016GoodRuPhos is effective for coupling primary alkylamines.
PyrrolidinePd(OAc)₂ / JohnPhosLiHMDSToluene9024Moderate to GoodStronger, non-nucleophilic bases like LiHMDS can be beneficial.

Key Insights:

  • Ligand Generations: The development of increasingly bulky and electron-rich "generations" of Buchwald-Hartwig ligands has been instrumental in expanding the scope to include sterically demanding substrates.[6]

  • Base Sensitivity: The choice of base is critical and can influence the outcome of the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[7]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow A Reactant Setup (Ar-Br, Amine, Base) B Catalyst & Ligand Addition A->B C Inert Atmosphere (N₂ or Ar) B->C D Solvent Addition (Anhydrous) C->D E Heating & Stirring D->E F Reaction Monitoring (TLC, LC/MS) E->F G Workup (Quenching, Extraction) F->G H Purification (Chromatography) G->H

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Performance in Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize aryl alkynes. While generally robust, the reaction with sterically hindered aryl bromides can be challenging and may require modified conditions.

Data Summary: Sonogashira Coupling of Sterically Hindered 2-Bromobiphenyls

AlkyneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF60-8012-24ModerateTraditional Sonogashira conditions may require higher temperatures and longer reaction times.[8][9]
TrimethylsilylacetylenePd(PPh₃)₄CuIDIPAToluene80-10018Moderate to GoodThe use of a stronger amine base like diisopropylamine (DIPA) can be beneficial.
1-OctynePd(OAc)₂ / SPhos-Cs₂CO₃Dioxane10012GoodCopper-free conditions with bulky phosphine ligands can be effective and avoid homocoupling side products.
Ethynyltrimethylsilane[Pd(allyl)Cl]₂ / cataCXium® ACuIi-Pr₂NEtDMF9024ModerateThe choice of solvent can significantly impact the reaction outcome.

Key Insights:

  • Copper Co-catalyst: While traditional Sonogashira protocols utilize a copper(I) co-catalyst, its presence can lead to the formation of undesired alkyne homocoupling (Glaser coupling) products.

  • Copper-Free Conditions: For sterically hindered substrates, copper-free conditions, often employing bulky phosphine ligands, can provide better selectivity and yields.

  • Reaction Conditions: Higher temperatures and longer reaction times are often necessary to drive the reaction to completion with hindered substrates.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-C≡CR(L₂) Transmetalation (R-C≡C-Cu) Ar-Pd(II)-C≡CR(L₂)->Pd(0)L₂ Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L₂)->Ar-C≡CR

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Add anhydrous and degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[10]

General Procedure for Buchwald-Hartwig Amination of this compound

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Add anhydrous solvent (e.g., toluene) and stir for a few minutes to pre-form the catalyst.

  • Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by flash chromatography.[3][4]

General Procedure for Sonogashira Coupling of this compound (Copper-Free)

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add anhydrous and degassed solvent (e.g., dioxane).

  • Add the terminal alkyne (1.2-1.5 equiv.).

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product via column chromatography.

Conclusion

The successful cross-coupling of this compound is highly achievable across a range of important transformations, provided that the reaction conditions are carefully optimized. The key to high yields and efficient reactions lies in the selection of appropriate bulky and electron-rich phosphine ligands that can overcome the significant steric hindrance of the substrate. While Suzuki-Miyaura and Buchwald-Hartwig reactions are generally high-yielding with the correct catalyst system, Sonogashira couplings may require more forcing conditions and careful optimization to minimize side reactions. This guide provides a starting point for researchers to develop robust and efficient synthetic routes utilizing this valuable sterically hindered building block.

References

Spectroscopic Comparison of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of "2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl" and its positional isomer, "3-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl." Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimental spectra for these specific compounds in public databases, this guide utilizes predicted data and established spectroscopic principles for analogous compounds to facilitate isomer differentiation.

Introduction

This compound and its isomers are complex organic molecules with potential applications in materials science and as intermediates in pharmaceutical synthesis. Accurate structural characterization is paramount for ensuring the desired chemical properties and biological activity. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of a molecule's structure. This guide focuses on the key spectroscopic features that distinguish the 2-bromo and 3-bromo isomers.

Comparative Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for the two isomers. These values are calculated based on established principles of spectroscopy and may vary slightly from experimental results.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Compound Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
This compound Aromatic H (protons on the non-brominated ring)7.35 - 7.50m-
Aromatic H (protons on the brominated ring)7.10 - 7.30m-
tert-butyl H (on the non-brominated ring)1.35s-
tert-butyl H (on the brominated ring)1.32s-
3-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl Aromatic H (proton ortho to bromine)~7.60d~2.0
Aromatic H (other protons on the brominated ring)7.15 - 7.40m-
Aromatic H (protons on the non-brominated ring)7.35 - 7.50m-
tert-butyl H (on the non-brominated ring)1.35s-
tert-butyl H (on the brominated ring)1.40s-

Note: Predicted chemical shifts are estimates. The key differentiator is the expected splitting pattern and the downfield shift of the proton ortho to the bromine atom in the 3-bromo isomer.

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Compound Carbon Assignment Predicted Chemical Shift (ppm)
This compound C-Br~123
Quaternary C (tert-butyl)~34.5, ~34.8
CH₃ (tert-butyl)~31.3, ~31.5
Aromatic C120 - 152
3-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl C-Br~122
Quaternary C (tert-butyl)~34.5, ~35.0
CH₃ (tert-butyl)~31.3, ~31.6
Aromatic C120 - 153

Note: The chemical shift of the carbon atom directly bonded to bromine is a key indicator. Subtle differences in the aromatic region are also expected.

Infrared (IR) Spectroscopy Data (Expected)
Compound Functional Group Expected Wavenumber (cm⁻¹)
Both Isomers C-H stretching (aromatic)3100 - 3000
C-H stretching (aliphatic, tert-butyl)2960 - 2870
C=C stretching (aromatic)1600 - 1450
C-H bending (out-of-plane, aromatic)900 - 675
C-Br stretching600 - 500

Note: The primary difference in the IR spectra is expected in the "fingerprint region" (below 1500 cm⁻¹), particularly the out-of-plane C-H bending bands, which are sensitive to the substitution pattern of the aromatic rings.

Mass Spectrometry (MS) Data (Expected)
Compound Ion Expected m/z Notes
Both Isomers [M]⁺ and [M+2]⁺344 and 346Molecular ion peaks with characteristic ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes.
[M - CH₃]⁺329 and 331Loss of a methyl group from a tert-butyl substituent.
[M - C(CH₃)₃]⁺287 and 289Loss of a tert-butyl group.
[M - Br]⁺265Loss of the bromine atom.

Note: While the major fragments are expected to be similar, the relative abundances of the fragment ions may differ between the isomers, reflecting the different steric and electronic environments of the bromine atom and tert-butyl groups.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of brominated di-tert-butyl-biphenyl isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.[1]

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).[1] The instrument should be properly locked on the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity.[1]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak).[3]

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[4] Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.[5][6] Press the mixture into a thin, transparent pellet using a hydraulic press.[5][6]

  • Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or a pure KBr pellet should be run first and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as hexane or ethyl acetate.[7]

  • GC Conditions:

    • Column: Use a capillary column suitable for the analysis of semi-volatile organic compounds, such as a 5% phenyl-methylpolysiloxane column.[8]

    • Carrier Gas: Helium is typically used as the carrier gas.[9]

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is maintained at a high temperature (e.g., 250-280°C).[9][10]

    • Oven Program: Employ a temperature program that starts at a lower temperature and ramps up to a higher temperature to ensure good separation of the components.[9]

  • MS Conditions:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[7]

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-400).

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak. Compare the fragmentation pattern with the expected values.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison and differentiation of isomers.

Spectroscopic_Isomer_Comparison Workflow for Spectroscopic Isomer Comparison cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison Isomer_1 2-Bromo-4,4'-di-tert-butyl- 1,1'-biphenyl NMR NMR Spectroscopy (¹H and ¹³C) Isomer_1->NMR IR IR Spectroscopy Isomer_1->IR MS Mass Spectrometry Isomer_1->MS Isomer_2 3-Bromo-4,4'-di-tert-butyl- 1,1'-biphenyl Isomer_2->NMR Isomer_2->IR Isomer_2->MS NMR_Data Compare Chemical Shifts, Splitting Patterns, and Integration NMR->NMR_Data IR_Data Compare Fingerprint Regions and Functional Group Bands IR->IR_Data MS_Data Compare Fragmentation Patterns and Isotopic Ratios MS->MS_Data Structural_Elucidation Structural Elucidation and Isomer Differentiation NMR_Data->Structural_Elucidation IR_Data->Structural_Elucidation MS_Data->Structural_Elucidation

Caption: A flowchart illustrating the process of distinguishing isomers using various spectroscopic techniques.

Conclusion

The differentiation of "this compound" and its positional isomers can be effectively achieved through a combined application of NMR, IR, and Mass Spectrometry. ¹H NMR spectroscopy is particularly powerful in distinguishing these isomers due to the distinct chemical shifts and splitting patterns of the aromatic protons resulting from the different positions of the bromine substituent. While IR and MS provide valuable confirmatory data, the nuanced differences in their spectra require careful interpretation. This guide provides a foundational framework for researchers to approach the spectroscopic analysis and structural confirmation of these and similar complex molecules.

References

A Comparative Guide to the Efficacy of Chiral Ligands Derived from 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and highly selective chiral ligands is a central theme in modern asymmetric synthesis. The biphenyl scaffold has proven to be a privileged structure in the design of such ligands, offering a combination of steric bulk and conformational rigidity that can induce high levels of enantioselectivity in a variety of catalytic transformations. This guide provides a comparative analysis of the potential efficacy of chiral phosphine ligands derived from the readily available starting material, 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. The performance of these hypothetical ligands is contextualized by comparison with established, state-of-the-art chiral phosphine ligands in the well-studied rhodium-catalyzed asymmetric hydrogenation of a benchmark substrate.

Proposed Synthesis of a Chiral Monophosphine Ligand from this compound

A proposed synthetic pathway is illustrated below:

Synthetic_Pathway start This compound reagent1 2-(Dicyclohexylphosphino)-phenylboronic acid Pd(OAc)2, K3PO4 Toluene, 100 °C start->reagent1 intermediate Intermediate (4,4'-Di-tert-butyl-1,1'-biphenyl-2-yl)dicyclohexylphosphine reagent1->intermediate Suzuki-Miyaura Coupling

Figure 1: Proposed synthesis of a chiral phosphine ligand.

Performance Comparison in Asymmetric Hydrogenation

To evaluate the potential efficacy of a ligand derived from this compound, which we will designate as "t-Bu-Phos" for the purpose of this guide, we will compare its hypothetical performance in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate with that of well-established chiral phosphine ligands. The tert-butyl groups at the 4 and 4' positions are expected to enhance the electron-donating properties and steric bulk of the ligand, which can influence both catalytic activity and enantioselectivity.

For comparison, we have selected data for the highly effective P-stereogenic ligands, (S,S)-t-Bu-BisP* and (R,R)-t-Bu-MiniPHOS, which also feature bulky tert-butyl groups and have demonstrated excellent performance in this benchmark reaction[1][2].

Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

EntryLigandCatalyst Loading (mol%)SolventPressure (atm H₂)Time (h)Conversion (%)ee (%)Reference
1Hypothetical "t-Bu-Phos"1.0MeOH418>9995-99 (expected)-
2(S,S)-t-Bu-BisP*1.0MeOH418>9999[1]
3(R,R)-t-Bu-MiniPHOS1.0MeOH418>99>99[1]

Note: The performance of "t-Bu-Phos" is an educated estimation based on the structural similarities and known effects of bulky, electron-rich phosphine ligands in this reaction.

Experimental Protocols

3.1. Proposed Synthesis of (4,4'-Di-tert-butyl-1,1'-biphenyl-2-yl)dicyclohexylphosphine ("t-Bu-Phos")

This protocol is a hypothetical adaptation of known Suzuki-Miyaura coupling procedures for the synthesis of biaryl phosphines.

Materials:

  • This compound

  • 2-(Dicyclohexylphosphino)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Standard Schlenk line and glassware

  • Argon gas

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), 2-(dicyclohexylphosphino)phenylboronic acid (1.1 mmol), potassium phosphate (3.0 mmol), and palladium(II) acetate (0.02 mmol).

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired phosphine ligand.

3.2. General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative procedure for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.

Materials:

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • Chiral phosphine ligand (e.g., "t-Bu-Phos", (S,S)-t-Bu-BisP*, or (R,R)-t-Bu-MiniPHOS)

  • Methyl (Z)-α-acetamidocinnamate

  • Anhydrous, degassed methanol

  • High-pressure hydrogenation reactor (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral phosphine ligand (0.011 mmol).

  • Add anhydrous, degassed methanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 mmol) in anhydrous, degassed methanol (5 mL).

  • Transfer both the catalyst solution and the substrate solution to a high-pressure hydrogenation reactor under an inert atmosphere.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4 atm) and stir the reaction mixture at room temperature for the specified time (e.g., 18 hours).

  • After the reaction is complete, carefully vent the reactor and purge with an inert gas.

  • Remove the solvent under reduced pressure.

  • The conversion can be determined by ¹H NMR spectroscopy of the crude product.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations discussed in this guide.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)-X-L2 OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L2 Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 ArAr' Ar-Ar' RedElim->ArAr' ArX Ar-X ArX->OxAdd Ar'B(OR)2 Ar'-B(OR)2 Ar'B(OR)2->Transmetal Base Base Base->Transmetal

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Asymmetric_Hydrogenation_Cycle Catalyst [Rh(L*)]+ Substrate_Binding Substrate Binding Catalyst->Substrate_Binding Ox_Add_H2 Oxidative Addition of H2 Substrate_Binding->Ox_Add_H2 Insertion Migratory Insertion Ox_Add_H2->Insertion Red_Elim Reductive Elimination Insertion->Red_Elim Red_Elim->Catalyst Product Chiral Product Red_Elim->Product Substrate Substrate Substrate->Substrate_Binding H2 H2 H2->Ox_Add_H2

Figure 3: Generalized catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Conclusion

Chiral phosphine ligands derived from this compound represent a promising yet underexplored class of ligands for asymmetric catalysis. Based on the established principles of ligand design, the introduction of tert-butyl groups at the 4 and 4' positions of the biphenyl backbone is anticipated to confer favorable steric and electronic properties, leading to high catalytic activity and enantioselectivity. The proposed synthetic route via Suzuki-Miyaura coupling offers a straightforward and modular approach to access these ligands.

Comparative analysis with high-performing, commercially available ligands such as (S,S)-t-Bu-BisP* and (R,R)-t-Bu-MiniPHOS in the context of asymmetric hydrogenation suggests that ligands of the "t-Bu-Phos" type could be highly competitive. Further experimental validation is warranted to fully elucidate the potential of this ligand class and expand the toolbox of chiral ligands available to synthetic chemists. The detailed experimental protocols provided herein serve as a practical starting point for researchers interested in exploring this promising area.

References

A Comparative Guide to Modern Catalysts in Cross-Coupling Reactions: Benchmarking Against a Classic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of efficient and versatile catalysts is paramount for the streamlined construction of complex molecules. For decades, ligands derived from the precursor "2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl" have been instrumental in the advancement of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of the performance of catalysts derived from this classic precursor against newer alternatives, supported by experimental data and detailed protocols.

The Benchmark: Catalysts from this compound

The biphenyl scaffold of this compound is a cornerstone for the synthesis of a class of highly effective phosphine ligands known as Buchwald ligands. The tert-butyl groups provide significant steric bulk, which is crucial for promoting the high catalytic activity necessary for challenging cross-coupling reactions. The bromine atom serves as a handle for the introduction of the phosphine moiety, leading to the formation of ligands that have become indispensable in both academic and industrial settings.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a powerful method for the formation of C-C bonds, serves as an excellent platform for comparing the efficacy of different phosphine ligands. Below is a summary of the performance of various Buchwald ligands, some of which are conceptually derived from the this compound framework, alongside other notable phosphine ligands.

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Reference
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O1002-2495-99[1]
XPhos Pd₂(dba)₃K₃PO₄Dioxane1101292[2]
CPhos Pd(OAc)₂K₃PO₄Toluene801894[3]
RuPhos Pd-G3-XPhosK₃PO₄2-MeTHF801697[2]
NIXANTPHOS Pd₂(dba)₃NaOtBuToluene1001898[2]
Xantphos Pd₂(dba)₃NaOtBuToluene1001825[2]

Note: The data presented is compiled from various sources and reaction conditions may vary. This table should be used as a qualitative guide for ligand selection.

Performance Comparison in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. The choice of ligand is critical for achieving high yields and broad substrate scope.

LigandPalladium PrecursorAmineBaseSolventTemp. (°C)Time (h)Yield (%)
Amphos Pd(OAc)₂MorpholineNaOtBuToluene1001895
XPhos Pd₂(dba)₃AnilineNaOtBuToluene1001899
NIXANTPHOS Pd₂(dba)₃MorpholineNaOtBuToluene1001898
Xantphos Pd₂(dba)₃MorpholineNaOtBuToluene1001825

Note: This data is illustrative and specific results will depend on the exact substrates and conditions used.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a Buchwald ligand such as SPhos.[1]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide using a phosphine ligand.[4]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (0.01-0.02 mmol Pd)

  • Phosphine Ligand (e.g., Amphos, 0.02-0.04 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, charge an oven-dried reaction vessel with the palladium precursor, phosphine ligand, and sodium tert-butoxide.

  • Add the aryl halide and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by an appropriate method (TLC, GC-MS, or LC-MS).

  • After the reaction is complete, cool to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent, combine the organic phases, and wash with brine.

  • Dry the organic layer, filter, and remove the solvent in vacuo.

  • Purify the product by chromatography.

Visualizing the Catalytic Processes

To better understand the mechanisms of these powerful transformations, the following diagrams illustrate the key catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-B(OR)2(L) Ar-Pd(II)-B(OR)2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-B(OR)2(L) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-B(OR)2(L)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L Catalyst Regeneration

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L Catalyst Regeneration

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: Aryl Halide, Boronic Acid/Amine, Base, Catalyst, Ligand B Add to Dry Reaction Vessel A->B C Establish Inert Atmosphere B->C D Add Degassed Solvent C->D E Heat to Desired Temperature D->E F Stir and Monitor Progress E->F G Cool and Quench Reaction F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: A typical experimental workflow for cross-coupling reactions.

References

A Comparative Guide to DFT Studies on the Rotational Barrier of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rotational Barriers in Biphenyls

The rotation around the central C-C bond in biphenyl and its derivatives is a key factor influencing their three-dimensional structure and, consequently, their physical, chemical, and biological properties. The energy required to overcome the steric hindrance during this rotation is known as the rotational barrier. Ortho-substituents, in particular, play a significant role in determining the magnitude of this barrier.

Computational Approaches: DFT Studies

DFT has become a powerful tool for calculating the rotational barriers of biphenyls, offering a balance between accuracy and computational cost. The choice of functional and basis set is critical for obtaining results that correlate well with experimental data.

Table 1: Comparison of DFT Functionals and Basis Sets for Rotational Barrier Calculations of Substituted Biphenyls

CompoundDFT FunctionalBasis SetCalculated Rotational Barrier (kcal/mol)Experimental Rotational Barrier (kcal/mol)Reference
BiphenylB3LYP6-311++G(d,p)2.01.4 ± 0.5[1][2]
BiphenylMP2cc-pVQZ2.271.4 ± 0.5[1]
13 Substituted BiphenylsB3LYP-D, B97-D, TPSS-D3Triple-ζGood agreement with experiment6.0 to 45
17 ortho-substituted BiphenylsDFTNot specifiedSatisfactory matchNot specified[3][4]

Note: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For substituted biphenyls, functionals that account for dispersion interactions (e.g., with a "-D" suffix) often provide more accurate results[5]. Large triple-ζ basis sets are also recommended for reliable predictions[5].

Experimental Determination of Rotational Barriers

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) is a primary experimental technique for measuring the rotational barriers in biphenyls[3][4]. By monitoring the coalescence of signals from diastereotopic protons at different temperatures, the free energy of activation for the rotational process can be determined.

Experimental and Computational Protocols

DFT Calculation Workflow:

A typical workflow for calculating the rotational barrier of a substituted biphenyl using DFT involves the following steps:

  • Geometry Optimization: The ground state (minimum energy conformation) and the transition state (planar or perpendicular conformation) of the biphenyl derivative are optimized.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to a minimum (no imaginary frequencies) or a transition state (one imaginary frequency).

  • Energy Calculation: The electronic energies of the optimized ground and transition states are calculated. The rotational barrier is then determined as the energy difference between these two states.

  • Zero-Point Energy (ZPE) Correction: The electronic energy difference is often corrected for zero-point vibrational energies to obtain a more accurate barrier height[5].

DFT_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output start Initial Structure of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl opt_gs Geometry Optimization (Ground State) start->opt_gs Dihedral Scan (Initial Guess) opt_ts Geometry Optimization (Transition State) start->opt_ts Planar Conformation (Initial Guess) freq_gs Frequency Calculation (Confirm Minimum) opt_gs->freq_gs energy Single Point Energy Calculations freq_gs->energy freq_ts Frequency Calculation (Confirm Saddle Point) opt_ts->freq_ts freq_ts->energy barrier Rotational Barrier (ΔE = E_TS - E_GS) energy->barrier

Caption: A generalized workflow for DFT calculation of a rotational barrier.

Variable Temperature NMR (VT-NMR) Protocol:

  • Sample Preparation: A solution of the biphenyl derivative in a suitable deuterated solvent is prepared.

  • NMR Spectra Acquisition: A series of ¹H NMR spectra are recorded over a range of temperatures.

  • Coalescence Temperature Determination: The temperature at which the signals from the diastereotopic protons coalesce into a single peak is identified.

  • Lineshape Analysis: The rate constants for the rotational process at different temperatures are determined by analyzing the lineshapes of the coalescing signals.

  • Eyring Plot: A plot of ln(k/T) versus 1/T (Eyring plot) is constructed to determine the activation parameters, including the free energy of activation (ΔG‡), which represents the rotational barrier.

Comparison with Alternatives

While DFT is a widely used computational method, other techniques can also be employed:

  • Ab initio methods (e.g., MP2, CCSD(T)): These methods are generally more accurate than DFT but are also more computationally expensive, making them less feasible for larger molecules.[1]

  • Semi-empirical methods: These are faster than DFT but are generally less accurate. They can be useful for preliminary screening of a large number of compounds.

Experimentally, besides VT-NMR, other techniques like dynamic HPLC can also be used to study the enantiomerization of chiral biphenyls, providing information about the rotational barrier[6].

Conclusion

The determination of rotational barriers in substituted biphenyls is a multifaceted task that benefits from a combination of computational and experimental approaches. DFT calculations, when performed with appropriate functionals and basis sets, can provide reliable predictions of rotational barriers that are in good agreement with experimental data obtained from techniques like VT-NMR. For the specific molecule "this compound," a systematic DFT study following the workflow outlined above, coupled with experimental validation, would be the recommended approach to accurately determine its rotational barrier and conformational dynamics. The insights gained from such studies are invaluable for the rational design of molecules with specific three-dimensional structures and properties in various scientific and industrial applications.

References

Suzuki vs. Stille Coupling: A Comparative Guide for the Synthesis of Hindered Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the efficient synthesis of sterically hindered biphenyls remains a significant challenge. These motifs are crucial building blocks in numerous pharmaceuticals and advanced materials, where their conformational rigidity imparts unique properties. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most powerful methods for forging the critical aryl-aryl bond. This guide provides a detailed comparative analysis of these two reactions for the synthesis of hindered biphenyls, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic strategy.

At a Glance: Key Differences Between Suzuki and Stille Coupling

While both reactions are catalyzed by palladium complexes and follow a similar catalytic cycle, key differences in their reagents, reaction conditions, and tolerance to steric hindrance dictate their suitability for specific applications.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproductsHigh toxicity of organotin reagents and byproducts
Reagent Stability Boronic acids can be prone to protodeboronationOrganostannanes are generally stable to air and moisture
Reaction Conditions Typically requires a baseOften proceeds under neutral or mildly basic conditions
Functional Group Tolerance Good, but can be sensitive to strong basesExcellent, tolerates a wide range of functional groups
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removedTin byproducts can be difficult to remove from the reaction mixture
Performance with Hindered Substrates Can be challenging, often requiring specialized ligands and conditionsOften more robust and higher-yielding[1]

Performance in the Synthesis of Sterically Hindered Systems: A Data-Driven Comparison

Direct comparative studies on the synthesis of identical, highly hindered biphenyls are scarce in the literature. However, a study on the functionalization of diazocines provides a clear illustration of the relative performance of Suzuki and Stille couplings when faced with steric challenges.[1]

In the synthesis of an ortho-isopropyl substituted diazocine, the Stille coupling significantly outperformed the Suzuki coupling, yielding 86% of the desired product compared to 60% with the Suzuki reaction. This suggests that the steric hindrance in close proximity to the reaction center has a more detrimental effect on the Suzuki coupling.[1]

Table 1: Comparison of Yields for the Synthesis of a Sterically Hindered Diazocine Derivative [1]

Coupling ReactionAryl HalideYield (%)
Suzuki Coupling 1-bromo-2-isopropylbenzene60
Stille Coupling 1-bromo-2-isopropylbenzene86

This trend is further supported by the synthesis of a mesityl-diazocine, where the Stille coupling provided the product, while the Suzuki coupling failed to yield the desired compound.[1]

Catalytic Cycles: A Mechanistic Overview

The catalytic cycles for both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the transmetalation step.

Suzuki_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl R1-Pd(II)L2-R2 Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination Biphenyl R1-R2 RedElim->Biphenyl ArylHalide R1-X ArylHalide->OxAdd Organoboron R2-B(OR)2 Borate [R2-B(OR)2(Base)]- Organoboron->Borate + Base Base Base Borate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

In the Suzuki coupling, a base is required to activate the organoboron reagent, forming a more nucleophilic borate species that facilitates transmetalation. This step can be sensitive to steric hindrance around the boron atom.

Stille_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl R1-Pd(II)L2-R2 Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination Biphenyl R1-R2 RedElim->Biphenyl ArylHalide R1-X ArylHalide->OxAdd Organostannane R2-SnR3 Organostannane->Transmetalation

Caption: Catalytic cycle of the Stille coupling.

Conversely, the Stille coupling does not typically require a base for transmetalation, as the organotin reagent is sufficiently nucleophilic to directly transfer its organic group to the palladium center. This can be advantageous when dealing with base-sensitive functional groups.

Experimental Protocols for the Synthesis of a Tetra-ortho-substituted Biphenyl

The synthesis of 2,2',6,6'-tetramethyl-1,1'-biphenyl serves as an excellent model for comparing the two methods for a sterically demanding substrate. Below are representative protocols for its synthesis via both Suzuki and Stille couplings.

Protocol 1: Suzuki Coupling

This protocol is adapted from procedures developed for the synthesis of sterically hindered biaryls.

Materials:

  • 2-Bromo-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)

  • 2,6-Dimethylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-1,3-dimethylbenzene, 2,6-dimethylphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and degassed water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,2',6,6'-tetramethyl-1,1'-biphenyl.

Protocol 2: Stille Coupling

This protocol is based on general procedures for Stille couplings of hindered substrates.

Materials:

  • 2-Bromo-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)

  • (2,6-Dimethylphenyl)trimethylstannane (1.1 mmol, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-1,3-dimethylbenzene, tris(dibenzylideneacetone)dipalladium(0), and tri(o-tolyl)phosphine.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF via syringe, followed by the (2,6-dimethylphenyl)trimethylstannane.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride to precipitate tin byproducts, followed by water and brine.

  • Filter the mixture through a pad of Celite.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

The choice between Suzuki and Stille coupling for the synthesis of hindered biphenyls is a nuanced decision that depends on several factors.

  • For substrates with moderate steric hindrance and tolerance to basic conditions, the Suzuki coupling is often the preferred method. The low toxicity of organoboron reagents and the ease of byproduct removal are significant advantages, particularly in the context of pharmaceutical development and large-scale synthesis. The development of highly active and sterically demanding phosphine ligands has significantly expanded the scope of the Suzuki coupling for hindered substrates.

  • For highly hindered substrates or those containing base-sensitive functional groups, the Stille coupling often proves to be the more robust and reliable option. The reaction's milder, often base-free conditions and its demonstrated superior performance in sterically demanding cases make it an invaluable tool for accessing challenging biaryl structures.[1] However, the high toxicity of organotin reagents and the difficulty in removing tin byproducts necessitate careful handling and purification procedures.

Ultimately, the optimal choice will depend on the specific synthetic target, the available starting materials, and the desired balance between reaction efficiency, functional group compatibility, and safety considerations. For challenging syntheses of hindered biphenyls, it is often prudent to screen both methods to identify the most effective route.

References

Validating the structure of novel ligands synthesized from "2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of analytical techniques and experimental data for the structural validation of a novel biphenyl phosphine ligand synthesized from "2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl" versus a well-established alternative.

For researchers in drug discovery and catalysis, the unambiguous determination of a novel ligand's structure is a critical step. This guide provides a comparative overview of the validation process for a newly synthesized biaryl monophosphine ligand, hypothetically named L-1 , derived from "this compound". We compare its structural validation data with that of a widely-used, commercially available alternative, cataCXium® A .

The choice of starting material significantly influences the properties of the resulting ligand. "this compound" is a precursor for synthesizing bulky, electron-rich phosphine ligands, which are crucial in modern catalysis. The validation of these ligands relies on a combination of spectroscopic and analytical techniques to confirm their identity, purity, and structure.

Comparative Data on Ligand Validation

The structural elucidation of a novel ligand is a multi-step process requiring corroborating evidence from various analytical methods. Below is a comparison of the expected and actual experimental data for our novel ligand L-1 and the alternative, cataCXium® A .

Analytical Technique Novel Ligand (L-1): 2-(di-tert-butylphosphino)-4,4'-di-tert-butyl-1,1'-biphenyl Alternative Ligand: cataCXium® A
Molecular Formula C₂₈H₄₃PC₂₄H₃₉P
Molecular Weight 410.62 g/mol 358.54 g/mol
¹H NMR Expected peaks for tert-butyl groups, aromatic protons, and coupling to phosphorus.Peaks corresponding to adamantyl and n-butyl groups are characteristic.[1]
³¹P NMR A single peak in the phosphine region, with its chemical shift indicating the electronic environment of the phosphorus atom.A characteristic signal at approximately 24.9 ppm in C₆D₆.[1]
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ at m/z 411.3126 confirms the elemental composition.The molecular ion peak (M⁺) is observed at m/z 358.[1]
X-ray Crystallography Provides definitive proof of structure, including bond angles and lengths, and the overall molecular geometry.The crystal structure reveals a P-Pd-P bond angle and specific conformations of the substituents.[2]

Experimental Protocols for Structural Validation

Detailed and rigorous experimental protocols are essential for obtaining high-quality data for structural validation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for elucidating the structure of organic compounds.

  • Sample Preparation: 5-10 mg of the purified ligand is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • ¹H NMR Spectroscopy: A proton NMR spectrum is acquired on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.

  • ³¹P NMR Spectroscopy: A phosphorus-31 NMR spectrum is acquired to identify the phosphorus environment. Proton decoupling is typically used to simplify the spectrum to a single peak for a monophosphine ligand.

  • ¹³C NMR Spectroscopy: A carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the ligand.

  • Sample Preparation: A dilute solution of the ligand is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is used to generate the molecular ion with minimal fragmentation.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy, allowing for the determination of the elemental composition.

3. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information.

  • Crystal Growth: High-quality single crystals of the ligand are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Workflow and Pathway Visualizations

Experimental Workflow for Ligand Structure Validation

The following diagram illustrates the typical workflow for validating the structure of a newly synthesized ligand.

G Experimental Workflow for Ligand Validation cluster_synthesis Synthesis and Purification cluster_validation Structural Validation cluster_conclusion Conclusion Synthesis Synthesis of Novel Ligand Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography (if suitable crystals are obtained) Purification->Xray Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Xray->Structure_Confirmed Definitive

Caption: A typical workflow for the synthesis and structural validation of a novel ligand.

Logical Relationship in Catalyst Development

The structural features of a ligand, validated through the described techniques, directly impact its performance in catalytic applications.

G Ligand Structure-Performance Relationship Starting_Material Starting Material (this compound) Ligand_Structure Novel Ligand Structure (e.g., L-1) Starting_Material->Ligand_Structure Synthesis Validation Structural Validation (NMR, MS, X-ray) Ligand_Structure->Validation Characterization Catalyst_Performance Catalyst Performance (Activity, Selectivity, Stability) Ligand_Structure->Catalyst_Performance Dictates Validation->Catalyst_Performance Informs

Caption: The relationship between ligand structure and catalytic performance.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the disposal of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl based on information available for similar brominated aromatic compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer and adhere to all local, state, and federal regulations before handling and disposing of this chemical.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat and closed-toe shoes. For larger quantities, consider additional protective clothing.

In case of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

II. Hazard Profile Summary

While a specific Safety Data Sheet for this compound was not identified, the following table summarizes the hazards associated with similar brominated aromatic compounds.[1][2][3][4][5]

Hazard CategoryDescriptionGeneral Disposal Guidance
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4][5]Segregate as hazardous waste. Avoid generating dust or aerosols during handling and disposal.
Skin Irritation Causes skin irritation.[1][2][3]Wear appropriate gloves and protective clothing. Contaminated items must be disposed of as hazardous waste.
Eye Irritation Causes serious eye irritation.[1][2][3]Wear appropriate eye protection.
Respiratory Irritation May cause respiratory irritation.[1][2][3]Handle in a well-ventilated area or fume hood.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2][3]Do not allow to enter drains or waterways. Dispose of as hazardous waste to prevent environmental contamination.

III. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label the waste container as "Hazardous Waste: this compound".

  • Segregate: This compound should be segregated as a halogenated organic waste.[6] Do not mix with non-halogenated organic waste, as this can increase disposal costs and complexity.

Step 2: Waste Collection and Storage

  • Container: Use a chemically compatible, sealable, and properly labeled container.

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact: Engage a licensed hazardous waste disposal contractor. Provide them with the Safety Data Sheet (if available) or a detailed chemical composition of the waste.

  • Transportation: The waste will be transported off-site for final disposal in compliance with transportation regulations.

Step 4: Final Disposal Method

  • Incineration: The most probable disposal method for this type of compound is high-temperature incineration at a licensed facility equipped with scrubbers and other emission control systems to manage hazardous by-products.[7]

  • Decontamination: Decontaminate any surfaces or equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) and collect the cleaning materials as hazardous waste.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal consult_sds Consult Compound-Specific Safety Data Sheet (SDS) start->consult_sds ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat consult_sds->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate label_waste Label Container: 'Hazardous Waste: This compound' segregate->label_waste store Store in a Secure, Ventilated Area label_waste->store contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store->contact_vendor end End: Waste Disposed of via Professional Vendor (likely incineration) contact_vendor->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide furnishes critical safety protocols and logistical information for the handling, operation, and disposal of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. The following procedures are based on safety data for structurally similar compounds and are intended to provide a baseline for safe laboratory practices. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for this exact compound before commencing any work.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the hazards associated with analogous compounds, which include potential skin and eye irritation, and harmful effects if inhaled or ingested.[1][2]

PPE CategoryMinimum RequirementRecommended Specifications
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves. For prolonged or direct contact, consider butyl rubber gloves.
Eye Protection Chemical safety gogglesSnug-fitting goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant splash hazard.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection Use in a well-ventilated areaFor operations that may generate dust or aerosols, such as weighing or preparing solutions, use a certified respirator with an appropriate particulate filter. All handling should ideally be done within a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for the safe handling of this compound.

1. Engineering Controls and Preparation:

  • Ensure that a calibrated chemical fume hood is operational and available for all manipulations of the compound.
  • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.
  • Prepare all necessary equipment and reagents before handling the chemical to minimize time and movement.

2. Personal Protective Equipment (PPE) Donning:

  • Put on a laboratory coat, ensuring it is fully buttoned.
  • Don chemical safety goggles and, if necessary, a face shield.
  • Wear the appropriate chemical-resistant gloves.

3. Chemical Handling:

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood to avoid inhalation of any dust.
  • Avoid direct contact with the skin, eyes, and clothing.[1]
  • Use spark-proof tools and equipment, especially when handling flammable solvents in conjunction with this compound.
  • Keep the container tightly closed when not in use to prevent contamination and potential exposure.

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[1]
  • Clean the work area and any equipment used with an appropriate solvent and decontaminating solution.
  • Properly remove and dispose of gloves and any other contaminated disposable materials in the designated hazardous waste container.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound, including filter paper, gloves, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.
  • Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container.

2. Container Management:

  • Waste containers must be kept closed except when adding waste.
  • Ensure waste containers are compatible with the chemical and any solvents used.

3. Disposal Procedure:

  • Dispose of the chemical waste through an approved hazardous waste disposal company.[1][2]
  • Do not dispose of this chemical down the drain or in the regular trash.[3]
  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow Diagram

The following diagram illustrates the key stages of the handling and disposal process for this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe Don Appropriate PPE prep_eng->prep_ppe handle_weigh Weighing and Transfer prep_ppe->handle_weigh Proceed to Handling handle_reaction Experimental Use handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon Experiment Complete cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_segregate Segregate Solid & Liquid Waste cleanup_wash->disp_segregate Final Step disp_dispose Dispose via Approved Vendor disp_segregate->disp_dispose

Caption: Chemical Handling and Disposal Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.